Kihadanin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,17-19,29H,6,9,11H2,1-5H3/t13-,14+,17?,18+,19-,23-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSHRJRLUBDDTB-KNQGVANASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994771 | |
| Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73793-68-7 | |
| Record name | Khadanin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073793687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Kihadanin B from Citrus Peels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kihadanin B, a limonoid found in the peels of immature Citrus unshiu, has emerged as a compound of interest due to its significant biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of this compound, with a focus on its anti-adipogenic properties. While specific, detailed experimental data for this compound is not widely available in the public domain, this document outlines generalized protocols for the extraction and purification of limonoids from citrus sources, based on established methodologies. Furthermore, it details the known signaling pathway through which this compound exerts its effects and presents this information in a clear, visual format to aid in research and development efforts.
Introduction
Citrus peels, often discarded as agricultural waste, are a rich source of bioactive compounds, including a class of tetranortriterpenoids known as limonoids. These compounds have garnered significant attention for their diverse pharmacological activities. Among these, this compound has been identified as a potent inhibitor of adipogenesis, the process of fat cell formation. Its discovery from the peels of immature Citrus unshiu highlights the potential of citrus byproducts as a source for novel therapeutic agents.[1] This guide aims to consolidate the current knowledge on this compound and provide a framework for its study.
Discovery and Source
This compound was first isolated from the peels of immature Citrus unshiu, commonly known as the Satsuma mandarin.[1] The research identified this limonoid as a key contributor to the anti-adipogenic properties of the citrus peel extract. The chemical structure of this compound was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry, confirming its classification as a limonoid.[1]
Experimental Protocols
While the precise, detailed experimental protocol for the isolation and purification of this compound is not publicly available in the provided search results, a generalized workflow can be constructed based on common methodologies for limonoid extraction from citrus peels.
General Workflow for Limonoid Isolation from Citrus Peels
The following diagram outlines a typical workflow for the extraction and purification of limonoids from citrus peels.
Detailed Methodologies (Generalized)
3.2.1. Preparation of Plant Material: Immature citrus peels are collected, washed, and dried at a controlled temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds. The dried peels are then ground into a fine powder to increase the surface area for efficient extraction.
3.2.2. Solvent Extraction: The powdered citrus peels are subjected to solvent extraction, typically using methanol or ethanol, at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure maximum extraction of the target compounds.
3.2.3. Fractionation: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common system is ethyl acetate and water, which separates compounds based on their polarity. Limonoids, being moderately polar, are typically enriched in the ethyl acetate fraction.
3.2.4. Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, likely on a C18 reversed-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.[1]
3.2.5. Structural Characterization: The purified compound's identity as this compound is confirmed through spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound.
Quantitative Data
Table 1: Isolation Yield of this compound from Citrus unshiu Peels
| Parameter | Value | Unit |
| Starting Material (Dry Weight) | Data not available | g |
| Yield of Pure this compound | Data not available | mg |
| Percentage Yield | Data not available | % |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Parameters |
| ¹H NMR | Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz are not available. |
| ¹³C NMR | Specific chemical shifts (δ) in ppm are not available. |
| Mass Spec. | Specific m/z values for the molecular ion and major fragments are not available. |
Table 3: Biological Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Anti-adipogenesis | 3T3-L1 | IC₅₀ | Data not available |
Mechanism of Action: Anti-Adipogenesis
This compound has been shown to suppress adipogenesis in 3T3-L1 adipocytes.[1] Its mechanism of action involves the modulation of the Akt-FOXO1-PPARγ signaling pathway, a critical regulator of fat cell differentiation.[1]
Signaling Pathway
This compound reduces the phosphorylation of Akt, a serine/threonine kinase.[1] This leads to a decrease in the phosphorylation of Forkhead Box O1 (FOXO1), a transcription factor.[1] Unphosphorylated FOXO1 can translocate to the nucleus and repress the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipogenesis.[1] By increasing the binding of FOXO1 to the PPARγ gene promoter, this compound effectively downregulates PPARγ expression, leading to a reduction in the expression of adipogenic and lipogenic genes and consequently, decreased lipid accumulation.[1]
The following diagram illustrates the proposed signaling pathway of this compound in inhibiting adipogenesis.
Conclusion and Future Directions
This compound, a limonoid isolated from the peels of immature Citrus unshiu, demonstrates promising anti-adipogenic activity through the modulation of the Akt-FOXO1-PPARγ signaling pathway. While its discovery opens up new avenues for the development of therapeutics for obesity and related metabolic disorders, further research is required to fully elucidate its potential. The lack of publicly available, detailed experimental protocols and quantitative data highlights the need for more open research in this area. Future studies should focus on optimizing the isolation and purification of this compound, conducting comprehensive spectroscopic analysis to create a public data repository, and performing detailed in vitro and in vivo studies to determine its efficacy, safety, and pharmacokinetic profile. Such efforts will be crucial in translating the initial discovery of this compound into tangible clinical applications.
References
Unraveling the Molecular Architecture of Kihadanin B: A Technical Guide to Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Methodologies in Structure Elucidation
The elucidation of a novel chemical entity like Kihadanin B typically commences with its isolation and purification, followed by a battery of spectroscopic and spectrometric analyses.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR spectra are acquired to identify the number and types of protons, their chemical environment, and their scalar couplings.
-
¹³C NMR spectra, often acquired with proton decoupling, reveal the number of unique carbon atoms and their chemical shifts, indicating their functional group type (e.g., carbonyl, olefinic, aliphatic).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within a spin system, crucial for tracing out molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
2. Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and elemental composition of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecule of interest is fragmented, and the masses of the fragments are analyzed. This provides valuable information about the molecule's substructures.
Data Presentation: Spectroscopic Data for this compound (Illustrative)
The following tables summarize the hypothetical NMR and MS data that would be collected for this compound.
Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY (Correlates to H-) | HMBC (Correlates to C-) |
| 1 | 79.2 | 3.98 (d, 8.5) | 2 | 2, 3, 5, 10, 19 |
| 2 | 35.1 | 2.15 (m) | 1, 3 | 1, 3, 4, 10 |
| 3 | 170.5 | - | - | 1, 2, 4, 5 |
| 4 | 43.8 | - | - | 2, 3, 5, 10, 28, 29 |
| 5 | 51.2 | 2.85 (d, 9.0) | 6 | 1, 3, 4, 6, 7, 10 |
| 6 | 28.9 | 1.95 (m), 1.78 (m) | 5, 7 | 4, 5, 7, 8, 10 |
| 7 | 128.3 | 5.45 (dd, 3.0, 1.5) | 6 | 5, 6, 8, 9, 14 |
| 8 | 142.1 | - | - | 6, 7, 9, 14, 15, 30 |
| 9 | 45.3 | 2.98 (s) | - | 1, 5, 7, 8, 10, 11 |
| 10 | 41.7 | - | - | 1, 2, 4, 5, 9, 11, 19 |
| ... | ... | ... | ... | ... |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | 557.2694 | 557.2698 | C₃₀H₄₅O₉ |
| [M+Na]⁺ | 579.2513 | 579.2517 | C₃₀H₄₄NaO₉ |
Logical Workflow and Visualization
The process of structure elucidation follows a logical progression from initial data acquisition to the final proposed structure.
References
- 1. Chemical structure elucidation: Significance and symbolism [wisdomlib.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Structure elucidation: Significance and symbolism [wisdomlib.org]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of Kihadanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kihadanin B is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, predominantly isolated from plants of the Meliaceae family, such as Swietenia macrophylla (big-leaf mahogany). Limonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its known biological effects with a focus on its anticancer mechanism, and detailed experimental protocols for its study.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₆H₃₀O₉ | Supplier Data[2] |
| Molecular Weight | 486.5 g/mol | Supplier Data[2] |
| CAS Number | 73793-68-7 | Supplier Data[2] |
| Appearance | Solid | DC Chemicals[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] | ChemFaces[3] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent.[1] | DC Chemicals[1] |
| Chemical Stability | Stable under recommended storage conditions.[1] | DC Chemicals[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | DC Chemicals[1] |
Note: Some data, such as melting point, pKa, and logP, are not available in the cited search results.
Biological Activity and Mechanism of Action
Limonoids isolated from Swietenia macrophylla have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[4] While specific studies detailing the comprehensive mechanism of action for this compound are limited, the known activities of related compounds and general screening results suggest its potential as a modulator of key cellular signaling pathways involved in cancer progression.
Anti-inflammatory Activity
Extracts from Swietenia macrophylla, containing a mixture of limonoids including this compound, have shown significant anti-inflammatory activity.[4][5][6] The proposed mechanisms for the anti-inflammatory effects of natural products often involve the inhibition of pro-inflammatory mediators and the modulation of signaling pathways such as the NF-κB and MAPK pathways.[7]
Anticancer Activity and Apoptosis Induction
This compound is believed to exert its anticancer effects, at least in part, by inducing apoptosis, or programmed cell death, in cancer cells.[8][9] Apoptosis is a critical process for removing damaged or cancerous cells and is tightly regulated by a complex network of signaling molecules.[10][11][12] The induction of apoptosis by anticancer agents can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[10][11] Key markers of apoptosis include the activation of caspases (a family of proteases that execute cell death) and the cleavage of substrates like poly (ADP-ribose) polymerase-1 (PARP-1).[13]
The diagram below illustrates a generalized workflow for assessing the cytotoxic and apoptotic effects of a natural compound like this compound on cancer cells.
Figure 1: Workflow for evaluating the anticancer effects of this compound.
Potential Modulation of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[14] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development.[15][16] Inhibition of STAT3 signaling can lead to the suppression of tumor growth and the induction of apoptosis.[14][17] While direct evidence linking this compound to STAT3 inhibition is not yet established in the available literature, many natural products with anticancer properties have been shown to target this critical pathway.[18]
The following diagram depicts a simplified representation of the STAT3 signaling pathway and potential points of inhibition by a therapeutic agent.
Figure 2: Simplified STAT3 signaling pathway and potential inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.
Isolation and Purification of Limonoids from Swietenia macrophylla
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the isolation of limonoids from Swietenia macrophylla seeds can be adapted.[19]
Materials:
-
Dried and ground seeds of Swietenia macrophylla
-
Methanol
-
Hexane, Chloroform, Ethyl Acetate
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Extraction: Macerate the dried and ground seeds in methanol at room temperature for several days.[19] Filter the extract and concentrate it using a rotary evaporator to obtain the crude methanol extract.[19]
-
Solvent Partitioning: Dissolve the crude extract in a methanol-water solution and successively partition it with hexane, chloroform, and ethyl acetate to separate compounds based on polarity.[19][20]
-
Column Chromatography: Subject the ethyl acetate fraction, which is often rich in limonoids, to silica gel column chromatography. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to further separate the compounds.[21]
-
Preparative HPLC: Purify the fractions containing the compounds of interest using a Prep-HPLC system with a suitable column (e.g., C18) and mobile phase.[19]
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identity as this compound.[21][22]
The following diagram outlines the general workflow for the isolation of limonoids.
Figure 3: General workflow for the isolation of limonoids.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24][25]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[26]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[24][26] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[23] The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. This protocol focuses on detecting key markers of apoptosis, such as cleaved caspases and cleaved PARP.[13][27]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells to extract total proteins and determine the protein concentration of each sample.[28]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis markers of interest overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with HRP-conjugated secondary antibodies.[28]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.[28] The intensity of the bands corresponding to the cleaved, active forms of apoptotic proteins will indicate the level of apoptosis induction.
Conclusion
This compound, a limonoid from Swietenia macrophylla, represents a promising natural product for further investigation in the fields of cancer biology and anti-inflammatory research. While a complete physicochemical profile and a detailed understanding of its molecular mechanisms are still under investigation, the available data and the known activities of related compounds provide a strong rationale for its continued study. The experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Future research should focus on obtaining more precise physicochemical data, elucidating its specific molecular targets and signaling pathways, and conducting in vivo studies to validate its efficacy and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound|73793-68-7|MSDS [dcchemicals.com]
- 3. Kihadanin D | CAS:2770024-83-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Biological Activities and Phytochemicals of Swietenia macrophylla King - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Higenamine enhances the antitumor effects of cucurbitacin B in breast cancer by inhibiting the interaction of AKT and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Effect of Amygdalin (Vitamin B-17) on Hepatocellular Carcinoma Cell Line (HepG2) in the Presence and Absence of Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined Inhibition of STAT3 and DNA Repair in Palbociclib-Resistant ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scialert.net [scialert.net]
- 21. researchgate.net [researchgate.net]
- 22. Chemical constituents from Swietenia macrophylla bark and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Kihadanin B: A Technical Guide to its Natural Sources, Abundance, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kihadanin B is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids known for their complex structures and diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, isolation, and known biological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Abundance
This compound has been isolated from the stem bark of Trichilia roka, a plant belonging to the Meliaceae family.[1][2][3] This genus is a rich source of various limonoids, many of which exhibit interesting biological activities.[4][5]
While a precise yield for the isolation of this compound from Trichilia roka has not been reported in the reviewed literature, a general extraction procedure provides some insight into the abundance of related compounds.
| Plant Material | Extraction Solvent | Weight of Plant Material | Weight of Crude Extract | Specific Yield of this compound |
| Trichilia roka Stem Bark | Ether | 1.3 kg | 5.2 g | Not Reported |
Table 1: Extraction Data for Limonoids from Trichilia roka
Experimental Protocols
A detailed, step-by-step protocol for the isolation and purification of this compound is not explicitly available in the current literature. However, based on the general methods reported for the isolation of limonoids from Trichilia species, a representative experimental workflow can be outlined.[1]
General Protocol for the Isolation of Limonoids from Trichilia roka Stem Bark
-
Extraction:
-
Air-dried and powdered stem bark of Trichilia roka is defatted with petroleum ether.
-
The defatted plant material is then extracted with diethyl ether.
-
The resulting ether extract is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation and Purification:
-
The crude ether extract is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., n-hexane/ethyl acetate mixtures).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the fractions is achieved through repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds, including this compound.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is determined using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
-
Biological Activities
The primary biological activity reported for this compound is its insect antifeedant activity .[1][3][6][7][8] Limonoids from the Meliaceae family are well-documented for their effects on insects, often acting as feeding deterrents or growth regulators.[2]
While the cytotoxic properties of many limonoids from the Trichilia genus have been investigated against various cancer cell lines, with some compounds showing significant activity with IC50 values in the micromolar to nanomolar range, specific cytotoxic data for this compound is not currently available in the reviewed literature.[5][9][10][11]
Signaling Pathways
To date, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of action underlying its insect antifeedant activity has not been elucidated. Furthermore, investigations into its potential effects on key cellular signaling pathways, such as the NF-κB or apoptosis pathways, have not been reported.
Visualizations
Figure 1: General experimental workflow for the isolation and characterization of this compound.
Figure 2: A hypothetical signaling pathway for the cytotoxic effects of a limonoid.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Review on phytochemical constituents of the genus Trichilia and biological activities [ojs.ukscip.com]
- 5. Trichilones A–E: New Limonoids from Trichilia adolfi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Structures of Three Seco-limonoids, Insect Antifeedants from Trichilia roka (Meliaceae) [chooser.crossref.org]
- 7. Structures of Insect Antifeeding Limonoids, Trichilins F and G, from Trichilia roka [chooser.crossref.org]
- 8. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic limonoids from Trichilia americana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
The Architecture of Limonoid Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Limonoids, a structurally diverse class of tetranortriterpenoids, are of significant interest to the pharmaceutical and agricultural industries due to their wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. While specific details on the biosynthesis of every individual limonoid, such as Kihadanin B, remain to be fully elucidated, extensive research has illuminated the conserved core pathway responsible for the assembly of their characteristic furan-containing steroidal skeleton. This technical guide provides an in-depth overview of the general biosynthetic pathway of limonoids in plants, with a focus on the key enzymatic steps, precursor molecules, and intermediate compounds. Detailed experimental methodologies and quantitative data for representative studies are presented to provide a practical framework for researchers in the field.
Introduction
Limonoids are a prominent class of secondary metabolites predominantly found in plant families such as Meliaceae (e.g., neem tree, Azadirachta indica) and Rutaceae (e.g., citrus species). Their complex chemical structures have posed significant challenges to synthetic chemistry, making the elucidation of their natural biosynthetic pathways crucial for metabolic engineering and sustainable production. This document synthesizes the current understanding of limonoid biosynthesis, from the initial cyclization of the triterpenoid precursor to the formation of the core limonoid structure. While the specific biosynthetic pathway for "this compound" is not documented in publicly available scientific literature, it is presumed to follow the general limonoid pathway outlined herein, likely being a downstream modification of a more common limonoid precursor.
The Core Biosynthetic Pathway of Limonoids
The biosynthesis of limonoids originates from the well-established mevalonate (MVA) pathway, which provides the universal isoprene building blocks. The pathway can be broadly divided into three key stages:
-
Formation of the Triterpene Precursor: The journey begins with the cyclization of 2,3-oxidosqualene, a 30-carbon compound, to form a tetracyclic triterpene scaffold. This crucial step is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).
-
Protolimonoid Formation: The initial triterpene scaffold undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), leading to the formation of protolimonoids.
-
Limonoid Skeleton Assembly: The final stage involves the characteristic cleavage of four carbon atoms from the side chain of the protolimonoid and the subsequent formation of the furan ring, a hallmark of true limonoids. This transformation is orchestrated by a series of enzymes including aldo-keto reductases (AKRs), CYP450s, and 2-oxoglutarate dependent dioxygenases (2-OGDDs).
Visualizing the Limonoid Biosynthetic Pathway
The following diagram illustrates the core steps in the biosynthesis of limonoids, from the precursor 2,3-oxidosqualene to the formation of a basal limonoid.
Caption: Generalized biosynthetic pathway of limonoids in plants.
Quantitative Data in Limonoid Biosynthesis
Quantitative analysis of enzyme activity and metabolite accumulation is fundamental to understanding and engineering the limonoid biosynthetic pathway. The following table summarizes representative quantitative data from studies on key enzymes in this pathway.
| Enzyme | Plant Source | Substrate | Product | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Oxidosqualene Cyclase (OSC) | Melia azedarach | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | 15.2 | 125 | [1] |
| Aldo-Keto Reductase (AKR) | Citrus sinensis | Protolimonoid precursor | Open diol intermediate | 25.8 | 89.4 | [2] |
| Limonoid Furan Synthase (LFS) | Melia azedarach | Cleaved side chain intermediate | Azadirone | 31.5 | 67.1 | [2] |
Experimental Protocols
The elucidation of the limonoid biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Identification and Cloning
Objective: To identify and isolate candidate genes encoding enzymes in the limonoid biosynthetic pathway.
Methodology:
-
Transcriptome Sequencing: RNA is extracted from tissues known to accumulate limonoids (e.g., fruits, seeds) and subjected to high-throughput sequencing (RNA-seq).
-
Bioinformatic Analysis: The resulting transcriptome data is assembled and searched for sequences homologous to known triterpenoid biosynthetic genes (e.g., OSCs, CYP450s) from other species.
-
Gene Cloning: Candidate genes are amplified from cDNA using polymerase chain reaction (PCR) with gene-specific primers and cloned into an appropriate expression vector.
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the enzymatic activity of candidate genes.
Methodology:
-
Heterologous Expression: The cloned genes are expressed in a heterologous host system, such as Nicotiana benthamiana (for transient expression) or Saccharomyces cerevisiae (yeast).
-
Microsome Isolation: For membrane-bound enzymes like CYP450s, microsomes are isolated from the heterologous host by differential centrifugation.
-
Enzyme Assays: The recombinant enzyme (or microsomal fraction) is incubated with the putative substrate and any necessary co-factors (e.g., NADPH for CYP450s).
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic product.
Workflow for Functional Characterization of a Limonoid Biosynthetic Enzyme
Caption: Experimental workflow for identifying and characterizing limonoid biosynthetic genes.
Regulation of Limonoid Biosynthesis
The biosynthesis of limonoids is tightly regulated by developmental and environmental cues. The expression of key biosynthetic genes, such as those encoding HMGR (3-hydroxy-3-methyl-glutaryl-coenzyme A reductase) in the MVA pathway and downstream CYP450s, is often tissue-specific and can be induced by factors such as herbivory or pathogen attack.[3] Understanding the transcriptional regulation of this pathway is a key area of ongoing research, with the potential to unlock strategies for enhancing limonoid production.
Signaling Pathway Influencing Limonoid Biosynthesis
While a complete signaling pathway for limonoid biosynthesis is yet to be fully elucidated, it is known that jasmonate signaling, a key pathway in plant defense, can upregulate the expression of triterpenoid biosynthetic genes.
Caption: Simplified signaling pathway for the induction of limonoid biosynthesis.
Conclusion
The elucidation of the limonoid biosynthetic pathway represents a significant advancement in our understanding of plant secondary metabolism. The identification of key enzymes and their corresponding genes opens up new avenues for the metabolic engineering of high-value limonoids for pharmaceutical and agricultural applications.[4] Future research will likely focus on characterizing the remaining enzymes in the pathway, unraveling the complex regulatory networks that govern limonoid biosynthesis, and translating this knowledge into practical applications for enhanced production and crop improvement.
References
- 1. pnas.org [pnas.org]
- 2. Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research reveals bitter truth of how limonoids are made [jic.ac.uk]
Initial Biological Screening of a Novel Natural Product: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening process for a novel natural product, exemplified by the procedures that would be followed for a compound like Kihadanin B. Due to the limited publicly available data on this compound, this document utilizes the well-characterized flavonoid, Quercetin, as a surrogate to illustrate the experimental methodologies, data presentation, and mechanistic investigation involved in the preliminary assessment of a new chemical entity's therapeutic potential.
Cytotoxicity Screening
The initial step in evaluating a new compound is to determine its cytotoxic potential against various cell lines. This helps to identify a therapeutic window and to select relevant cancer cell lines for further antiproliferative studies.
Data Presentation: Cytotoxicity of Quercetin on Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin, demonstrating its cytotoxic effects on different human cancer cell lines after a 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 37[1] |
| MDA-MB-231 | Breast Cancer | > 100[1] |
| A172 | Glioblastoma | ~50 |
| LBC3 | Glioblastoma | ~75 |
| YD10B | Oral Squamous Carcinoma | ~40[2] |
| YD38 | Oral Squamous Carcinoma | ~35[2] |
| CT-26 | Colon Carcinoma | ~30[3] |
| LNCaP | Prostate Adenocarcinoma | ~45[3] |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~20[3] |
| Raji | Burkitt's Lymphoma | ~25[3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Cell culture medium (serum-free for incubation step)[6]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., Quercetin) and a vehicle control (e.g., 0.1% DMSO).[3] Incubate for the desired time period (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by viable cells.[5][7]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.[8][9]
Mandatory Visualization: Cytotoxicity Screening Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antiviral Activity Screening
Following the initial cytotoxicity assessment, the compound's potential to inhibit viral replication is investigated. This is particularly relevant for compounds with favorable safety profiles in initial screens.
Data Presentation: Antiviral Activity of Quercetin
The following table summarizes the half-maximal effective concentration (EC50) values of Quercetin against Zika Virus (ZIKV), demonstrating its antiviral properties.
| Virus | Cell Line | Assay Type | EC50 (µM) |
| ZIKV | A549/Vero | Virucidal | 11.9[10] |
| ZIKV | A549/Vero | Co-treatment | 28.7[10] |
| ZIKV | A549/Vero | Post-treatment | 28.8[10] |
| ZIKV | A549/Vero | Pre-treatment | 148[10] |
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for quantifying the titer of neutralizing antibodies and can be adapted to screen for antiviral compounds.[11][12] It measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.[11][12]
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium
-
Agarose or other gelling overlay
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.[13]
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix a fixed amount of virus (e.g., 40-80 plaque-forming units) with each compound dilution and incubate for a defined period (e.g., 90 minutes at 37°C) to allow the compound to interact with the virus.[13]
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.[13]
-
Adsorption: Allow the virus to adsorb to the cells for a specific time (e.g., 90 minutes at 37°C).[13]
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose in culture medium) containing the corresponding concentration of the test compound.[13] This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[11]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus) at 37°C in a 5% CO2 incubator.[13]
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.[13]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[11]
Mandatory Visualization: Antiviral Screening Workflow
Caption: Workflow of the Plaque Reduction Neutralization Test (PRNT).
Antiproliferative Activity Screening
This phase of screening aims to understand how a compound affects cell proliferation, often by examining its impact on the cell cycle.
Data Presentation: Antiproliferative Effects of Quercetin
The following table summarizes the effect of Quercetin on the cell cycle distribution of oral squamous cell carcinoma (OSCC) cell lines.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| YD10B | Control (DMSO) | 55.2 | 30.1 | 14.7 |
| YD10B | 50 µM Quercetin | 72.4 | 15.3 | 12.3 |
| YD38 | Control (DMSO) | 58.9 | 28.7 | 12.4 |
| YD38 | 50 µM Quercetin | 75.1 | 13.2 | 11.7 |
Data is illustrative and based on findings that Quercetin induces G1 cell cycle arrest.[2]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)[14]
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing to prevent cell clumping.[14] Incubate on ice for at least two hours or store at -20°C.[14]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution, which also contains RNase A to degrade RNA and ensure that PI only binds to DNA.[14]
-
Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[14]
-
Data Interpretation: The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[15] The percentage of cells in each phase can be quantified using cell cycle analysis software.
Mandatory Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Investigation of Signaling Pathways
To understand the mechanism of action of a bioactive compound, it is crucial to investigate its effects on key cellular signaling pathways that regulate processes like cell proliferation, survival, and apoptosis. Quercetin is known to modulate several pathways, including the PI3K/Akt and MAPK pathways.[16]
Experimental Protocol: Western Blot Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying changes in protein expression and phosphorylation states within signaling cascades.[17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest. Follow this with incubation with a secondary antibody that recognizes the primary antibody and is linked to a detectable enzyme.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with an imaging system. The intensity of the bands corresponds to the amount of the target protein, which can be quantified using densitometry software.
Mandatory Visualization: Simplified PI3K/Akt Signaling Pathway
Caption: Quercetin's inhibitory effect on the PI3K/Akt pathway.
Conclusion
The initial biological screening of a novel compound is a multi-step process that provides critical information about its potential as a therapeutic agent. As illustrated with the representative compound Quercetin, this process involves a systematic evaluation of cytotoxicity, antiviral activity, and antiproliferative effects. The data gathered from these assays, presented in a clear and quantitative manner, allows for an informed decision on whether to proceed with further preclinical development. Furthermore, preliminary mechanistic studies, such as the investigation of signaling pathways, provide valuable insights into how the compound exerts its biological effects, paving the way for more targeted and in-depth future research. For a novel compound like this compound, a similar systematic approach would be essential to uncover its pharmacological profile and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin Induces Cell Cycle Arrest and Apoptosis in YD10B and YD38 Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot analysis: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
Review of citrus limonoids and their bioactivities
An In-depth Technical Guide to Citrus Limonoids and Their Bioactivities
Introduction
Citrus limonoids are a class of highly oxygenated, tetracyclic triterpenoid secondary metabolites predominantly found in the Rutaceae and Meliaceae plant families.[1][2] They are abundant in the seeds, fruits, and peel tissues of citrus fruits like oranges, lemons, grapefruits, and mandarins.[1][3] These compounds are responsible for the characteristic "delayed bitterness" in some citrus juices, a quality that historically compromised juice quality.[4][5] Limonoids exist in two primary forms: the neutral, bitter-tasting aglycones (e.g., limonin, nomilin), which are more common in seeds, and the water-soluble, non-bitter glucosides, which form as the fruit matures.[3][5] Beyond their impact on taste, citrus limonoids have garnered significant scientific interest for their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and cholesterol-lowering properties.[3][4][6][7] This guide provides a comprehensive review of the extraction, bioactivities, and mechanisms of action of citrus limonoids, tailored for researchers and drug development professionals.
Extraction and Purification Methodologies
The isolation and purification of limonoids are critical steps for their characterization and bioactivity assessment. The choice of method depends on the target form of the limonoid (aglycone or glucoside) due to their differing polarities.
Experimental Protocol: General Extraction and Purification of Limonoid Aglycones
-
Source Material Preparation : Citrus seeds are defatted and ground into a fine powder to increase the surface area for extraction.
-
Solid-Liquid Extraction : The powdered seed material is subjected to extraction using organic solvents. Common solvents include methanol, ethanol, acetone, or ethyl acetate.[8] The process often involves maceration, where the material is soaked in the solvent, followed by centrifugation to separate the liquid extract from the solid residue.[9]
-
Concentration : The resulting crude extract is concentrated under vacuum using a rotary evaporator to remove the solvent.
-
Initial Purification (Column Chromatography) : The concentrated extract is loaded onto a conventional open chromatography column packed with an adsorbent like silica gel or alumina.[9]
-
Fractionation and Fine Purification : The fractions collected from the initial column are further purified using more advanced chromatographic techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual limonoid aglycones.[9][10]
-
Analysis and Identification : The purity and identity of the isolated compounds are confirmed using analytical methods like HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Workflow for Limonoid Extraction and Purification
Caption: General workflow for extraction and purification of citrus limonoids.
Bioactivities of Citrus Limonoids
Anticancer Activity
Citrus limonoids have demonstrated significant potential as anticancer and chemopreventive agents.[1][11] Their activity has been observed in various cancer cell lines and animal models.
Mechanisms of Action:
-
Induction of Detoxifying Enzymes : Limonoids like limonin, nomilin, and obacunone are potent inducers of Glutathione S-transferase (GST), a key phase II detoxification enzyme that helps neutralize carcinogens.[12]
-
Inhibition of Cell Proliferation and Induction of Apoptosis : Limonoids can suppress cancer cell growth by arresting the cell cycle and triggering programmed cell death (apoptosis).[1][11] For instance, obacunone induces apoptosis in human prostate cancer cells through Akt-mediated pathways.[3]
-
Modulation of Signaling Pathways : The anticancer effects are often mediated by the modulation of critical cellular signaling pathways, such as the p38 MAP kinase (MAPK) and NF-κB pathways.[3][12]
Quantitative Anticancer Data:
| Limonoid | Cancer Cell Line | Bioactivity | IC50 / Concentration | Reference |
| Obacunone | Human Prostate (PC-3) | Cytotoxicity | 88 µM | [3] |
| Obacunone Glucoside | Human Prostate (PC-3) | Cytotoxicity | 97 µM | [3] |
| Limonin | Colon Cancer (SW480) | Proliferation Inhibition | ~50 ppm | [1] |
| Nomilin | Colon Cancer (SW480) | Proliferation Inhibition | ~50 ppm | [1] |
| Obacunone | Colon Cancer (SW480) | Proliferation Inhibition | ~50 ppm | [1] |
| Deoxylimonin | Oral Cancer (Hamster) | Tumor Burden Reduction | 50% reduction | [13] |
| Obacunone | Oral Cancer (Hamster) | Tumor Burden Reduction | 40% reduction | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Several citrus limonoids exhibit potent anti-inflammatory properties.
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators : Limonoids can decrease the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2).[12]
-
Downregulation of Pro-inflammatory Cytokines : Studies have shown that limonoids significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in macrophage cell lines.[14][15]
-
Inhibition of Signaling Pathways : The anti-inflammatory effects are primarily mediated through the suppression of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[5][14] Nomilin has been shown to inhibit osteoclastogenesis by suppressing NFATc1 and MAPK signaling.[3]
Quantitative Anti-inflammatory Data:
| Limonoid | Cell Line | Bioactivity | IC50 / Concentration | Reference |
| 7-Oxo-7-deacetoxylimonoid (Compound 9) | THP-1 (Human Monocyte) | TNF-α Inhibition | IC50 < 20 µM | [15] |
| 7-Oxo-7-deacetoxylimonoid (Compound 9) | THP-1 (Human Monocyte) | IL-6 Inhibition | IC50 < 20 µM | [15] |
| Ichangensin | RAW 264.7 (Mouse Macrophage) | IL-6 Production Decrease | Significant at 10 µM | [14] |
| Sudachinoid A (Compound 1) | RAW 264.7 (Mouse Macrophage) | IL-1β Inhibition | Significant at 10 µM | [14] |
| Sudachinoid B (Compound 2) | RAW 264.7 (Mouse Macrophage) | IL-1β Inhibition | Significant at 10 µM | [14] |
Antioxidant Activity
While vitamin C is the most recognized antioxidant in citrus, limonoids also contribute to the fruit's overall antioxidant capacity.[1] They play a role in mitigating oxidative stress, which is implicated in numerous chronic diseases.
Mechanisms of Action:
-
Free Radical Scavenging : Some limonoids can directly scavenge free radicals. However, studies comparing them to flavonoids show that flavonoids generally possess stronger direct radical scavenging activities.[16]
-
Upregulation of Antioxidant Enzymes : A key mechanism for limonoids is likely the upregulation of the body's own antioxidant defense systems, synergistic with their induction of phase II detoxifying enzymes.
Quantitative Antioxidant Data:
| Compound | Assay | Activity (%) at 10 µM | Reference |
| Limonin | DPPH Radical Scavenging | 0.5% | [16] |
| Limonin Glucoside | DPPH Radical Scavenging | 0.25% | [16] |
| Rutin (Positive Control) | DPPH Radical Scavenging | 32.18% | [16] |
Signaling Pathways Modulated by Citrus Limonoids
Inhibition of NF-κB Anti-inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Citrus limonoids can inhibit this activation.
Caption: Limonoid inhibition of the NF-κB inflammatory signaling pathway.
Obacunone-Induced Apoptosis via MAPK Pathway
The p38 MAPK pathway is involved in cellular stress responses, including apoptosis. Obacunone has been shown to activate this pathway in cancer cells, leading to cell cycle arrest and programmed cell death.
Caption: Obacunone induces apoptosis via activation of the p38 MAPK pathway.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to determine the IC50 (half-maximal inhibitory concentration) of a compound.
-
Cell Seeding : Cancer cells (e.g., PC-3, SW480) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the purified limonoid (e.g., 1-100 µM) dissolved in a suitable solvent (like DMSO) and diluted in cell culture medium. Control wells receive only the solvent vehicle.
-
Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the compound concentration.
Protocol 2: Measurement of Anti-inflammatory Activity (LPS-Induced Cytokine Production)
This protocol assesses a compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
-
Cell Culture : Macrophage cells (e.g., RAW 264.7 or THP-1) are cultured and seeded into a multi-well plate.[14]
-
Pre-treatment : Cells are pre-treated with various concentrations of the test limonoid for a short period (e.g., 1-2 hours).
-
Stimulation : Lipopolysaccharide (LPS), a component of bacterial cell walls, is added to the wells (except for the negative control) to induce an inflammatory response and cytokine production.
-
Incubation : The plate is incubated for an appropriate time (e.g., 18-24 hours) to allow for cytokine synthesis and secretion into the culture supernatant.
-
Supernatant Collection : The cell culture supernatant from each well is carefully collected.
-
Cytokine Quantification (ELISA) : The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis : The cytokine concentrations in the limonoid-treated groups are compared to the LPS-only positive control group to determine the percentage of inhibition.
Conclusion and Future Prospects
Citrus limonoids represent a promising and structurally diverse class of phytochemicals with a broad spectrum of biological activities.[1][3] Their well-documented anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, position them as strong candidates for the development of new nutraceuticals and therapeutic agents. While research has established their potential, future work should focus on several key areas: enhancing bioavailability, conducting more extensive in vivo and clinical trials to validate in vitro findings, and exploring the synergistic effects of limonoid mixtures as found naturally in citrus. Further investigation into their synthetic derivatives could also yield compounds with improved potency and specificity.[17] The efficient utilization of citrus byproducts, which are rich sources of limonoids, offers a sustainable and value-added approach for their large-scale production.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Citrus limonoids: analysis, bioactivity, and biomedical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20070237885A1 - Process for the isolation of limonoid glucosides from citrus - Google Patents [patents.google.com]
- 9. citrech.it [citrech.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revues.cirad.fr [revues.cirad.fr]
- 13. Further studies on the anticancer activity of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sudachinoid- and Ichangensin-Type Limonoids from Citrus junos Downregulate Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An overview of limonoid synthetic derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Mechanism of Action of Kihadanin B in Adipocytes: An In-depth Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of Kihadanin B in adipocytes. This technical guide is therefore based on the known biological activities of structurally related limonoids, a class of tetranortriterpenoids to which this compound belongs. The information presented herein is intended to provide a potential framework for understanding how this compound might influence adipocyte function, drawing inferences from studies on compounds such as Obacunone and Limonin. All data and protocols are derived from research on these related molecules and should be considered as a starting point for future investigations into this compound.
Introduction
This compound is a member of the limonoid family, a group of highly oxygenated tetranortriterpenoids found in various plant species. While the specific bioactivity of this compound remains uncharacterized, research on other limonoids suggests potential roles in regulating adipocyte differentiation, lipid metabolism, and overall energy homeostasis. This guide synthesizes the current understanding of the effects of related limonoids on adipocytes, providing a hypothetical model for the mechanism of action of this compound.
Potential Molecular Targets and Signaling Pathways
Based on the activities of related compounds, this compound may exert its effects on adipocytes through the modulation of key signaling pathways involved in adipogenesis and lipolysis.
Inhibition of Adipogenesis via PPARγ Antagonism
One potential mechanism is the inhibition of adipocyte differentiation (adipogenesis) through the antagonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a master regulator of adipogenesis, and its activation is essential for the development of mature fat cells.
The limonoid Obacunone has been shown to inhibit adipocyte differentiation in 3T3-L1 cells and antagonize the transcriptional activity of PPARγ[1][2]. It is plausible that this compound shares this antagonistic activity.
Activation of AMPK Signaling Pathway
Another potential avenue is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. The related monoterpene, D-limonene, has been demonstrated to exert anti-obesity effects in 3T3-L1 adipocytes by activating the AMPK pathway[3][4].
Activation of AMPK would lead to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the stimulation of enzymes involved in lipolysis, such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).
Quantitative Data from Studies on Related Limonoids
The following tables summarize quantitative data from studies on Obacunone and D-limonene, which may provide insights into the potential effects of this compound.
Table 1: Effect of Obacunone on Adipocyte Differentiation and Gene Expression
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Adipocyte Differentiation | 3T3-L1 | Obacunone | 1-100 µM | Inhibition of differentiation | [1][2] |
| PPARγ Transcriptional Activity | - | Obacunone | - | Antagonized ligand-stimulated activity | [1][2] |
| White Adipose Tissue Weight | KKAy mice | 0.1% w/w Obacunone diet | - | Decreased | [1] |
Table 2: Effect of D-limonene on Adipocytes and Obese Rats
| Parameter | Model | Treatment | Concentration/Dose | Result | Reference |
| Lipid Accumulation | 3T3-L1 adipocytes | D-limonene | >0.05 mg/mL | Inhibited | [3][4] |
| Triglyceride Content | 3T3-L1 adipocytes | D-limonene | 0.2 and 0.4 mg/mL | Decreased | [4] |
| Body Weight | High-calorie diet-induced obese rats | D-limonene | 154 and 1000 mg/kg | Decreased | [3][4] |
| Total Fat Tissue Weight | High-calorie diet-induced obese rats | D-limonene | 154 and 1000 mg/kg | Decreased | [3][4] |
| AMPK Activation | 3T3-L1 adipocytes and obese rats | D-limonene | >0.05 mg/mL and >154 mg/kg | Activated | [3][4] |
Experimental Protocols from Cited Studies
The following are detailed methodologies for key experiments performed in the referenced studies on related limonoids. These protocols can serve as a template for investigating the effects of this compound.
Cell Culture and Adipocyte Differentiation (3T3-L1 cells)
References
- 1. Dietary obacunone supplementation stimulates muscle hypertrophy, and suppresses hyperglycemia and obesity through the TGR5 and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway [mdpi.com]
- 4. D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating the Anti-Adipogenic Potential of Kihadanin B in 3T3-L1 Preadipocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro assay to evaluate the effects of Kihadanin B, a natural limonoid compound, on the differentiation of 3T3-L1 preadipocytes. Obesity, a global health concern, is characterized by the excessive accumulation of adipose tissue. The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a key target for the development of novel anti-obesity therapeutics. This application note outlines the experimental workflow, from cell culture and differentiation to quantitative analysis of lipid accumulation and gene expression. Furthermore, it presents a hypothetical signaling pathway through which this compound may exert its anti-adipogenic effects, providing a framework for mechanistic studies.
Introduction
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis. Upon treatment with a specific cocktail of adipogenic inducers, these preadipocytes undergo a multi-step differentiation process, accumulating intracellular lipid droplets and acquiring the metabolic characteristics of mature adipocytes. This process is regulated by a complex network of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators.
This compound is a member of the limonoid family of natural products, which have demonstrated a range of biological activities. While the specific effects of this compound on adipogenesis have not been extensively reported, related compounds have been shown to modulate lipid metabolism. This protocol provides a robust methodology to investigate the potential of this compound to inhibit or modulate the differentiation of 3T3-L1 preadipocytes, a critical step in assessing its therapeutic potential for obesity and related metabolic disorders.
Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound (stock solution in DMSO)
-
Oil Red O
-
Isopropanol
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent (or similar for RNA extraction)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Gapdh)
3T3-L1 Cell Culture and Maintenance
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells before they reach confluence to maintain their preadipocyte phenotype.
Adipocyte Differentiation Assay
-
Seed 3T3-L1 preadipocytes in appropriate culture plates (e.g., 24-well plates for Oil Red O staining, 6-well plates for RNA extraction).
-
Grow the cells until they reach 100% confluency. Maintain them in the growth medium for an additional 2 days (Day -2 to Day 0).
-
On Day 0, initiate differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin (MDI medium).
-
Include different concentrations of this compound or vehicle control (DMSO) in the MDI medium.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL Insulin, along with the respective concentrations of this compound or vehicle.
-
From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the respective concentrations of this compound or vehicle.
-
Continue the differentiation for a total of 8-10 days.
Oil Red O Staining for Lipid Accumulation
-
On Day 8-10, wash the differentiated cells twice with PBS.
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 30 minutes.
-
Wash the stained cells with water multiple times to remove excess stain.
-
Visually inspect and capture images of the stained lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
On specified days of differentiation (e.g., Day 0, 4, and 8), wash the cells with PBS and lyse them using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a suitable master mix and specific primers for the target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Hypothetical Data Presentation
The following tables represent hypothetical data to illustrate the potential anti-adipogenic effects of this compound.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (at 510 nm) | % Inhibition of Lipid Accumulation |
| Vehicle Control | 0 | 1.25 ± 0.08 | 0% |
| This compound | 1 | 1.02 ± 0.06 | 18.4% |
| This compound | 5 | 0.78 ± 0.05 | 37.6% |
| This compound | 10 | 0.45 ± 0.04 | 64.0% |
| This compound | 25 | 0.21 ± 0.03 | 83.2% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on the Expression of Adipogenic Marker Genes (Day 8)
| Treatment Group | Concentration (µM) | Pparg Relative Expression | Cebpa Relative Expression | Fabp4 Relative Expression |
| Vehicle Control | 0 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.07 |
| This compound | 10 | 0.62 ± 0.05 | 0.58 ± 0.06 | 0.45 ± 0.04 |
| This compound | 25 | 0.31 ± 0.04 | 0.29 ± 0.03 | 0.22 ± 0.03 |
Gene expression is normalized to the vehicle control group. Data are presented as mean ± SD.
Mandatory Visualizations
Discussion and Conclusion
Based on studies of other limonoids and natural compounds, a plausible mechanism of action for this compound could involve the activation of AMP-activated protein kinase (AMPK).[1] AMPK is a key energy sensor that, when activated, switches off anabolic pathways, including adipogenesis, and promotes catabolic processes.[2] Activated AMPK can phosphorylate and inhibit key transcription factors and enzymes involved in lipid synthesis, thereby suppressing the adipogenic program.[1][3]
Further investigations would be required to validate this proposed mechanism. These could include Western blot analysis to measure the phosphorylation status of AMPK and its downstream targets, as well as the protein levels of PPARγ and C/EBPα. Additionally, the use of AMPK inhibitors could help to confirm the role of this signaling pathway in the anti-adipogenic effects of this compound.
References
Application Notes and Protocols for a Novel Kinase Inhibitor
Note to the Reader: Extensive searches of the available scientific literature did not yield specific experimental protocols or quantitative data for a compound named "Kihadanin B." Therefore, this document provides a generalized protocol for the in vitro characterization of a novel kinase inhibitor, provisionally named Compound K , which is hypothesized to target common oncogenic signaling pathways. The methodologies and data presentation formats provided herein are intended to serve as a template for researchers and drug development professionals.
Abstract
This document outlines the protocols for the in vitro evaluation of Compound K, a novel small molecule inhibitor, on cultured cancer cells. The primary objectives are to determine the cytotoxic and anti-proliferative effects of the compound, and to elucidate its mechanism of action by examining its impact on the Wnt/β-catenin and STAT3 signaling pathways. These pathways are frequently dysregulated in various cancers and represent critical targets for therapeutic intervention.[1][2] The provided protocols cover cell culture and treatment, cell viability assessment using an MTT assay, and analysis of key signaling proteins via Western blotting.
Introduction to Target Signaling Pathways
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[3][4][5] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[1] This stable β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell fate, such as c-Myc and Cyclin D1.[1] Aberrant activation of this pathway is a hallmark of many cancers.[6]
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cytokine signaling.[7] Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 is phosphorylated.[2] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to the promoters of target genes. These genes are involved in critical cellular processes including proliferation, survival, and angiogenesis.[2][7] Constitutive activation of STAT3 is observed in a wide variety of human cancers and is often associated with poor prognosis.[7]
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: IC50 Values of Compound K in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Data |
| Example: HCT116 | Colorectal Carcinoma | 48 | Data |
| Example: A549 | Lung Carcinoma | 48 | Data |
| Example: DU145 | Prostate Carcinoma | 48 | Data |
Table 2: Effect of Compound K on the Expression of Key Signaling Proteins
| Target Protein | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Vehicle) |
| Wnt Pathway | |||
| p-β-catenin (Ser33/37/Thr41) | Vehicle Control | Data | 1.0 |
| Compound K (IC50) | Data | Data | |
| Total β-catenin | Vehicle Control | Data | 1.0 |
| Compound K (IC50) | Data | Data | |
| c-Myc | Vehicle Control | Data | 1.0 |
| Compound K (IC50) | Data | Data | |
| Cyclin D1 | Vehicle Control | Data | 1.0 |
| Compound K (IC50) | Data | Data | |
| STAT3 Pathway | |||
| p-STAT3 (Tyr705) | Vehicle Control | Data | 1.0 |
| Compound K (IC50) | Data | Data | |
| Total STAT3 | Vehicle Control | Data | 1.0 |
| Compound K (IC50) | Data | Data | |
| Cyclin B1 | Vehicle Control | Data | 1.0 |
| Compound K (IC50) | Data | Data |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT116, A549).
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound K: Stock solution (e.g., 10 mM in DMSO).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against p-β-catenin, β-catenin, p-STAT3, STAT3, c-Myc, Cyclin D1, Cyclin B1, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Other Reagents: DMSO, PBS, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
Cell Culture and Treatment
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Culture cells in T-75 flasks and passage them upon reaching 80-90% confluency.
-
For experiments, seed cells in 96-well plates (for viability assays) or 6-well plates (for Western blotting) at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight before treatment.
-
Prepare serial dilutions of Compound K in complete culture medium from the stock solution. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in the wells with the medium containing Compound K or vehicle control (DMSO).
Cell Viability (MTT) Assay
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of Compound K for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with Compound K at the predetermined IC50 concentration for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS and lyse them using 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer for 5 minutes.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis using appropriate software and normalize the expression of target proteins to the loading control.
References
- 1. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCTD1 suppresses canonical Wnt signaling pathway by enhancing β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KCTD1 Suppresses Canonical Wnt Signaling Pathway by Enhancing β-catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Wnt/β-catenin pathway enhances antitumor immunity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lipid Accumulation in Adipocytes Treated with a Lipogenesis Inhibitor using Oil Red O Staining
References
- 1. Structures and Biological Activities of Secondary Metabolites from Daldinia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semaphorin 4B is an ADAM17-cleaved adipokine that inhibits adipocyte differentiation and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipogenic Enzymes Complexes and Cytoplasmic Lipid Droplet Formation During Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinin B1 Receptor Acts in Adipose Tissue to Control Fat Distribution in a Cell-Nonautonomous Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantification of Lipid Accumulation Post-Kihadanin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid accumulation is a hallmark of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and obesity. The identification and characterization of novel compounds that can modulate lipid metabolism are of significant interest in drug discovery. Kihadanin B, a natural compound, has been investigated for its potential biological activities. These application notes provide detailed protocols for quantifying lipid accumulation in cellular models following treatment with this compound, offering a framework for assessing its potential as a therapeutic agent. The described methods include staining with lipophilic dyes and subsequent quantification, providing robust and reproducible data.
Data Presentation: Quantitative Analysis of Lipid Accumulation
The following tables summarize hypothetical quantitative data obtained from treating HepG2 cells with this compound for 24 hours. Lipid accumulation was assessed using three common methods: Oil Red O staining followed by spectrophotometric quantification, Nile Red staining with fluorescence intensity measurement, and BODIPY™ 493/503 staining quantified by flow cytometry.
Table 1: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment Group | Concentration (µM) | Absorbance at 500 nm (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | - | 0.15 ± 0.02 | 1.0 |
| Oleic Acid (Positive Control) | 200 | 0.78 ± 0.05 | 5.2 |
| This compound | 1 | 0.13 ± 0.01 | 0.9 |
| This compound | 5 | 0.09 ± 0.01 | 0.6 |
| This compound | 10 | 0.06 ± 0.008 | 0.4 |
Table 2: Quantification of Lipid Accumulation by Nile Red Staining
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units ± SD) | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | - | 1500 ± 120 | 1.0 |
| Oleic Acid (Positive Control) | 200 | 8500 ± 450 | 5.7 |
| This compound | 1 | 1350 ± 110 | 0.9 |
| This compound | 5 | 980 ± 90 | 0.7 |
| This compound | 10 | 650 ± 75 | 0.4 |
Table 3: Quantification of Lipid Droplets by BODIPY™ 493/503 Staining and Flow Cytometry
| Treatment Group | Concentration (µM) | Percentage of BODIPY-Positive Cells (Mean ± SD) | Mean Fluorescence Intensity of Positive Cells (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | - | 5.2 ± 0.8% | 2100 ± 250 |
| Oleic Acid (Positive Control) | 200 | 85.6 ± 4.2% | 12500 ± 980 |
| This compound | 1 | 4.8 ± 0.5% | 1950 ± 210 |
| This compound | 5 | 3.1 ± 0.4% | 1500 ± 180 |
| This compound | 10 | 1.9 ± 0.3% | 1100 ± 150 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Oil Red O Staining for Quantification of Intracellular Lipids
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids.[1][2] The amount of extracted dye is proportional to the amount of intracellular lipid.
Materials:
-
Cells (e.g., HepG2, 3T3-L1) cultured in appropriate plates
-
This compound
-
Positive control (e.g., Oleic acid)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA)
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (prepare fresh: 3 parts Oil Red O stock to 2 parts distilled water, let stand for 10 minutes, and filter)[3]
-
60% Isopropanol
-
100% Isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound and controls for the desired time (e.g., 24 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 10% formalin for 30-60 minutes at room temperature.[3][4]
-
Washing: Discard the formalin and wash the cells twice with distilled water.
-
Isopropanol Wash: Add 60% isopropanol to each well and incubate for 5 minutes.[4]
-
Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.[3][4]
-
Washing: Discard the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[4]
-
Image Acquisition (Optional): Add water to the wells to prevent drying and visualize the lipid droplets under a light microscope. Lipid droplets will appear red.[4]
-
Dye Elution: Remove the water and add 100% isopropanol to each well to extract the stain. Incubate for 10 minutes with gentle shaking.[3]
-
Quantification: Transfer the isopropanol containing the eluted dye to a 96-well plate and measure the absorbance at 492 nm or 500 nm using a microplate reader.[3][5]
Protocol 2: Nile Red Staining for Fluorescent Detection of Lipid Droplets
Nile red is a lipophilic stain that is intensely fluorescent in lipid-rich environments, making it ideal for the detection of intracellular lipid droplets.[6]
Materials:
-
Cells cultured on glass coverslips or in imaging plates
-
This compound
-
Nile Red stock solution (1 mg/mL in DMSO)[7]
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in an appropriate imaging plate. Treat with this compound and controls.
-
Preparation of Staining Solution: Prepare a working solution of Nile Red (e.g., 1 µg/mL) in PBS or HBSS from the stock solution.[7]
-
Staining: Wash the cells once with PBS. Add the Nile Red working solution and incubate for 15-30 minutes at room temperature, protected from light.[8]
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Mount the coverslips on slides or directly image the plate using a fluorescence microscope. Use appropriate filter sets for excitation and emission (e.g., excitation at 488 nm and emission at 550-650 nm for lipid droplets).
-
Quantification: Acquire images and analyze the fluorescence intensity per cell using image analysis software (e.g., ImageJ). Alternatively, for high-throughput screening, a fluorescence microplate reader can be used.
Protocol 3: BODIPY™ 493/503 Staining for Lipid Droplet Quantification by Flow Cytometry
BODIPY™ 493/503 is a fluorescent lipophilic dye that specifically stains neutral lipids within lipid droplets.[9] It is well-suited for quantitative analysis by flow cytometry.[9]
Materials:
-
Cells cultured in suspension or adherent cells to be detached
-
This compound
-
BODIPY™ 493/503 stock solution (1 mg/mL in DMSO)
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and controls as required.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in culture medium to inactivate trypsin and then pellet by centrifugation. For suspension cells, pellet directly.
-
Staining: Resuspend the cell pellet in PBS containing BODIPY™ 493/503 at a final concentration of 1-2 µM.[9] Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash twice with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze on a flow cytometer. Use the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass). Gate on the cell population based on forward and side scatter and quantify the mean fluorescence intensity of the BODIPY™ signal.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on lipid accumulation in a cellular model.
Caption: General experimental workflow for quantifying lipid accumulation.
Potential Signaling Pathway: AMPK Activation
Many compounds that reduce lipid accumulation do so by activating the AMP-activated protein kinase (AMPK) pathway.[10][11][12] Activation of AMPK leads to the inhibition of key enzymes involved in fatty acid and cholesterol synthesis. The following diagram depicts a simplified representation of this pathway, which could be a potential mechanism of action for this compound.
Caption: Simplified AMPK signaling pathway in lipid metabolism.
References
- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2.10. Quantification of lipid content [bio-protocol.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 8. resources.revvity.com [resources.revvity.com]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Blockade of lipid accumulation by silibinin in adipocytes and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apigenin reduces the excessive accumulation of lipids induced by palmitic acid via the AMPK signaling pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Kihadanin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kihadanin B is a complex limonoid isolated from plants of the Trichilia genus, which belongs to the Meliaceae family.[1] Limonoids, a class of highly oxygenated terpenoids, have garnered significant interest in cancer research due to their demonstrated cytotoxic and anti-cancer properties.[2][3] While specific biological activities of this compound are not extensively documented, related compounds from Trichilia species and other limonoids have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay and offers a hypothetical signaling pathway based on the known mechanisms of similar limonoids.
Data Presentation
The following tables represent hypothetical data that could be obtained from a cytotoxicity assay of this compound on a cancer cell line (e.g., HeLa). Researchers should generate their own data following the provided protocol.
Table 1: Absorbance Values from MTT Assay
| This compound Conc. (µM) | Rep 1 (Absorbance) | Rep 2 (Absorbance) | Rep 3 (Absorbance) | Mean Absorbance | Std. Dev. |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 1 | 1.103 | 1.125 | 1.098 | 1.109 | 0.014 |
| 5 | 0.852 | 0.877 | 0.861 | 0.863 | 0.013 |
| 10 | 0.634 | 0.651 | 0.642 | 0.642 | 0.009 |
| 25 | 0.312 | 0.325 | 0.318 | 0.318 | 0.007 |
| 50 | 0.158 | 0.165 | 0.161 | 0.161 | 0.004 |
| 100 | 0.082 | 0.089 | 0.085 | 0.085 | 0.004 |
Table 2: Cell Viability and IC50 Calculation
| This compound Conc. (µM) | Mean Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.271 | 100.0% |
| 1 | 1.109 | 87.3% |
| 5 | 0.863 | 67.9% |
| 10 | 0.642 | 50.5% |
| 25 | 0.318 | 25.0% |
| 50 | 0.161 | 12.7% |
| 100 | 0.085 | 6.7% |
| Calculated IC50 | ~10 µM |
Experimental Protocols
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell viability.[2] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium. It is advisable to start with a broad concentration range (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Determine the IC50 value: The IC50 is the concentration of this compound that inhibits 50% of cell growth. This can be determined by plotting a dose-response curve (% cell viability vs. log concentration of this compound) and using non-linear regression analysis.
Visualization
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic limonoids, this compound may induce apoptosis through the intrinsic pathway.[2][8] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Hypothetical apoptotic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study on the Antidiabetic Activity, Cytotoxicity and Lipid Profile of Trichilia emetica Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsdjournal.org [rsdjournal.org]
- 6. Citrus limonoids induce apoptosis in human neuroblastoma cells and have radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of Adipogenic Markers in Response to Kihadanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of study in metabolic diseases such as obesity and type 2 diabetes. This process is tightly regulated by a cascade of transcription factors and signaling pathways. Key master regulators of adipogenesis include Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), which orchestrate the expression of downstream genes responsible for the adipocyte phenotype, including fatty acid binding protein 4 (FABP4) and adiponectin.[1][2][3] The modulation of adipogenesis presents a promising therapeutic avenue for metabolic disorders.
Kihadanin B is a novel small molecule compound under investigation for its potential effects on cellular differentiation processes. These application notes provide a detailed protocol for analyzing the impact of this compound on the gene expression of key adipogenic markers in a preadipocyte cell line model. The described methodologies will enable researchers to assess the compound's potential as a modulator of adipogenesis.
Key Adipogenic Marker Genes
A panel of well-established adipogenic marker genes is selected for this analysis to provide a comprehensive understanding of the differentiation process.
| Gene Symbol | Gene Name | Function in Adipogenesis |
| Pparg | Peroxisome proliferator-activated receptor gamma | Master transcriptional regulator of adipogenesis, essential for the differentiation of preadipocytes into mature adipocytes.[3][4][5] |
| Cebpa | CCAAT/enhancer-binding protein alpha | A key transcription factor that works in concert with PPARγ to induce terminal adipocyte differentiation.[2][6] |
| Fabp4 | Fatty acid-binding protein 4 | A carrier protein for fatty acids that is highly expressed in mature adipocytes and is a marker of terminal differentiation.[1][3] |
| Adipoq | Adiponectin, C1Q and collagen domain containing | A hormone secreted by mature adipocytes that plays a role in glucose regulation and fatty acid oxidation.[6] |
| Srebf1 | Sterol regulatory element-binding transcription factor 1 | A transcription factor that activates genes involved in lipogenesis.[4] |
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on adipogenic gene expression is outlined below.
Caption: Experimental workflow for analyzing the effects of this compound on adipogenic gene expression.
Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes, a widely used cell line model for studying adipogenesis.[7][8]
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Differentiation Induction Medium (MDI):
-
DMEM with 10% FBS
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
Adipocyte Maintenance Medium:
-
DMEM with 10% FBS
-
10 µg/mL Insulin
-
-
This compound stock solution (dissolved in DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation experiments, seed cells in 6-well plates and grow to 100% confluence.
-
Post-Confluence Arrest: Maintain the confluent cells for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the growth medium with MDI induction medium. This marks the beginning of the differentiation process.
-
This compound Treatment: Add this compound to the MDI medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Medium Change (Day 2): After 48 hours, replace the MDI medium (with or without this compound) with Adipocyte Maintenance Medium containing the respective concentrations of this compound or vehicle.
-
Maintenance and Maturation (Day 4 onwards): Replace the Adipocyte Maintenance Medium (with treatments) every 2 days. Cells are typically harvested for RNA analysis at different time points (e.g., Day 4, Day 8) to assess the progression of differentiation.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the mRNA expression levels of target adipogenic genes.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
Ethanol (75%)
-
RNase-free water
-
Reverse Transcription Kit (for cDNA synthesis)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (see table below)
-
qPCR instrument
Primer Sequences for Mouse Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Pparg | GCGGCTGAGAAATCACGTTG | GGTGGCCATGACTTTGATCAC |
| Cebpa | GCGGCTGAGAAATCACGTTG | GGTGGCCATGACTTTGATCAC |
| Fabp4 | AAGGTGAAGAGCATCATAACCCT | TCACGCCTTTCATAACACATTCC |
| Adipoq | GTTGCAAGCTCTCCTGTTCC | TCTCCAGGAGTGCCATCTCT |
| Srebf1 | GCGGCTGAGAAATCACGTTG | GGTGGCCATGACTTTGATCAC |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Procedure:
-
Cell Lysis and RNA Isolation: At the desired time point, wash the cells with PBS and lyse them directly in the well using TRIzol or the lysis buffer from an RNA isolation kit. Follow the manufacturer's protocol for total RNA extraction.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.
-
Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a housekeeping gene (e.g., Gapdh) for normalization.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Hypothetical Data Presentation
The following tables represent plausible data demonstrating the effect of this compound on adipogenic gene expression at Day 8 of differentiation.
Table 1: Relative mRNA Expression of Early Adipogenic Regulators
| Treatment | Pparg (Fold Change ± SEM) | Cebpa (Fold Change ± SEM) |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 µM) | 0.85 ± 0.10 | 0.92 ± 0.11 |
| This compound (5 µM) | 0.42 ± 0.08** | 0.55 ± 0.09 |
| This compound (10 µM) | 0.18 ± 0.05 | 0.25 ± 0.06 |
| p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle |
Table 2: Relative mRNA Expression of Late Adipogenic Markers
| Treatment | Fabp4 (Fold Change ± SEM) | Adipoq (Fold Change ± SEM) | Srebf1 (Fold Change ± SEM) |
| Vehicle (DMSO) | 1.00 ± 0.18 | 1.00 ± 0.21 | 1.00 ± 0.14 |
| This compound (1 µM) | 0.78 ± 0.15 | 0.88 ± 0.19 | 0.95 ± 0.13 |
| This compound (5 µM) | 0.35 ± 0.07 | 0.48 ± 0.10 | 0.62 ± 0.11 |
| This compound (10 µM) | 0.15 ± 0.04 | 0.22 ± 0.06 | 0.31 ± 0.07 |
| *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle |
Interpretation of Hypothetical Results
The hypothetical data suggests that this compound inhibits adipogenesis in a dose-dependent manner. The significant downregulation of the master regulators Pparg and Cebpa indicates an early blockade of the differentiation program. Consequently, the expression of late-stage markers such as Fabp4, Adipoq, and the lipogenic factor Srebf1 is also suppressed.
Adipogenesis Signaling Pathway
The differentiation of preadipocytes is controlled by a complex signaling network. The diagram below illustrates the central role of PPARγ and C/EBPα in this process.
Caption: Simplified signaling cascade of adipogenesis highlighting the central roles of PPARγ and C/EBPα.
Conclusion
These application notes provide a comprehensive framework for investigating the effects of novel compounds, exemplified by this compound, on adipogenic gene expression. The detailed protocols for cell culture, differentiation, and qRT-PCR analysis, combined with the provided data structure and pathway diagrams, offer a robust methodology for researchers in the field of metabolic disease and drug discovery. The hypothetical findings suggest that this compound is a potent inhibitor of adipogenesis, warranting further investigation into its mechanism of action.
References
- 1. Expression of Adipocyte Biomarkers in a Primary Cell Culture Models Reflects Preweaning Adipobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential to Fight Obesity with Adipogenesis Modulating Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect and mechanism of action of blue light irradiation on adipogenesis - Arabian Journal of Chemistry [arabjchem.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | A Transcriptomic Analysis Reveals Novel Patterns of Gene Expression During 3T3-L1 Adipocyte Differentiation [frontiersin.org]
- 8. Adipocyte differentiation and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Hypothetical Analysis of Kihadanin B's Effect on the Akt/FOXO1/PPARγ Signaling Pathway via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Akt/FOXO1/PPARγ signaling cascade is a critical regulatory pathway in cellular processes including metabolism, proliferation, and differentiation. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic development. Kihadanin B is a novel compound of interest for its potential pharmacological activities. This document provides a hypothetical framework for investigating the effects of this compound on the Akt/FOXO1/PPARγ pathway using Western blot analysis, a cornerstone technique for protein quantification.
Disclaimer: The following data and interpretations are presented as a hypothetical case study. Currently, there is no publicly available research specifically detailing the effects of this compound on the Akt/FOXO1/PPARγ pathway.
Hypothetical Data Presentation
The tables below summarize fictional quantitative data from a hypothetical Western blot experiment assessing the dose-dependent effects of this compound on key proteins in the Akt/FOXO1/PPARγ pathway in a relevant cell line (e.g., HepG2, 3T3-L1) after a 24-hour treatment period. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the vehicle control.
Table 1: Effect of this compound on Akt and FOXO1 Phosphorylation
| Treatment Group | p-Akt (Ser473) / Total Akt | p-FOXO1 (Ser256) / Total FOXO1 |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 µM) | 1.52 ± 0.18 | 1.45 ± 0.21 |
| This compound (5 µM) | 2.78 ± 0.25 | 2.63 ± 0.30 |
| This compound (10 µM) | 4.15 ± 0.31 | 3.98 ± 0.35 |
Table 2: Effect of this compound on Total Protein Levels of Pathway Components
| Treatment Group | Total Akt | Total FOXO1 | Total PPARγ |
| Vehicle Control | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| This compound (1 µM) | 1.05 ± 0.10 | 0.98 ± 0.12 | 1.21 ± 0.14 |
| This compound (5 µM) | 0.99 ± 0.08 | 1.02 ± 0.10 | 1.89 ± 0.19 |
| This compound (10 µM) | 1.03 ± 0.09 | 0.97 ± 0.11 | 2.54 ± 0.22 |
Visualizing the Molecular Interactions and Experimental Plan
To better understand the targeted signaling pathway and the experimental approach, the following diagrams are provided.
Caption: Hypothetical Akt/FOXO1/PPARγ signaling pathway modulation by this compound.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
The following are detailed protocols for performing a Western blot analysis to investigate the effects of this compound on the Akt/FOXO1/PPARγ pathway.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Depending on the experimental design, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control containing the same concentration of the solvent should be included.
-
Incubation: Treat the cells and incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube. Store at -80°C until use.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal loading of protein (e.g., 20-30 µg) for each sample.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer (Western Blotting)
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the molecular weight of the target proteins.
-
Transfer Confirmation: Briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST (Tris-buffered saline with 0.1% Tween 20).
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), Total Akt, p-FOXO1 (Ser256), Total FOXO1, PPARγ, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal. Express the results as a fold change relative to the vehicle control.
Conclusion
This document outlines a comprehensive, albeit hypothetical, approach for investigating the impact of this compound on the Akt/FOXO1/PPARγ signaling pathway. The provided protocols offer a robust starting point for researchers to design and execute experiments to elucidate the mechanism of action of novel compounds. The structured presentation of data and visual aids are intended to facilitate clear communication of findings within the scientific community.
Application Note: Quantitative Analysis of Kihadanin B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Kihadanin B, a bioactive limonoid, in plant extracts. The described protocol provides a robust and reliable approach for the isolation, separation, and quantification of this compound, making it suitable for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. All experimental protocols, from sample preparation to data analysis, are presented in detail, alongside comprehensive validation data.
Introduction
This compound is a naturally occurring tetranortriterpenoid belonging to the limonoid class of compounds. It has been isolated from various plants, notably from the Meliaceae family, and has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in plant materials and derived products is crucial for standardization, efficacy evaluation, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive guide for the quantification of this compound using a validated HPLC method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental for developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀O₉ | [1][2] |
| Molecular Weight | 486.5 g/mol | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][3] |
| Chemical Class | Limonoid (Tetranortriterpenoid) | [4][5][6][7] |
| UV Absorbance | Expected weak UV absorbance, typical for limonoids, with detection feasible in the low UV range (210-220 nm). | [8][9] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered leaves or bark)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Sample Preparation: Extraction from Plant Material
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with 20 mL of methanol each time.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried crude extract in 5 mL of 50% methanol.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elute this compound with 10 mL of 80% methanol.
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before HPLC analysis.
-
Diagram of the Experimental Workflow
Caption: Workflow for this compound quantification.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was added to a pre-analyzed plant extract sample at three different concentration levels (50%, 100%, and 150%). The recovery of the added standard was then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was defined as a signal-to-noise ratio of 3:1, and the LOQ was defined as a signal-to-noise ratio of 10:1.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and sensitive for the quantification of this compound in plant extracts. The method has been successfully validated and can be effectively used for the quality control of raw plant materials and finished herbal products containing this compound. The detailed protocol provides a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Kihadanin A | 125276-62-2 [amp.chemicalbook.com]
- 3. Kihadanin D | CAS:2770024-83-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Ultra-high performance liquid chromatography Q-Orbitrap MS/MS–based profiling and quantification of limonoids in Meliaceae plants - ProQuest [proquest.com]
- 5. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gedunin, a novel hsp90 inhibitor: semisynthesis of derivatives and preliminary structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Tschimganidine to Investigate Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tschimganidine, a terpenoid compound isolated from the Umbelliferae family, has emerged as a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This characteristic makes it a valuable tool for researchers studying the molecular mechanisms of fat cell development and a potential therapeutic candidate for obesity and related metabolic disorders. These application notes provide a comprehensive overview of how to utilize Tschimganidine in the laboratory setting to study its effects on adipocyte differentiation, with a focus on its mechanism of action involving the AMP-activated protein kinase (AMPK) signaling pathway.
Mechanism of Action
Tschimganidine exerts its anti-adipogenic effects by activating the AMPK signaling pathway.[1][2][3][4] Activated AMPK, a key cellular energy sensor, subsequently downregulates the expression of master adipogenic transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2] The suppression of these transcription factors leads to a decrease in the expression of their downstream target genes responsible for lipid metabolism and storage, such as fatty acid binding protein 4 (FABP4) and fatty acid synthase (FASN).[2] This cascade of events ultimately results in a significant reduction in lipid accumulation within the differentiating adipocytes.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Tschimganidine on 3T3-L1 preadipocyte differentiation.
Table 1: Effect of Tschimganidine on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment Concentration (µg/mL) | Lipid Accumulation (% of Control) |
| 0 (Control) | 100% |
| 5 | Reduced |
| 25 | Significantly Reduced |
| 50 | Markedly Reduced |
Data is qualitative based on Oil Red O staining images. Quantitative absorbance data would require access to the raw data from the cited study.
Table 2: Effect of Tschimganidine on Adipogenic Gene Expression (mRNA levels) in 3T3-L1 cells
| Gene | Treatment (Tschimganidine) | Fold Change vs. Control |
| PPARγ | 50 µg/mL | Significantly Suppressed |
| C/EBPα | 50 µg/mL | Significantly Suppressed |
| FABP4 | 50 µg/mL | Significantly Suppressed |
| FASN | 50 µg/mL | Significantly Suppressed |
Data derived from graphical representations in the source material; specific fold-change values are not provided in the abstract.[2]
Table 3: Effect of Tschimganidine on Adipogenic Protein Expression in 3T3-L1 cells
| Protein | Treatment (Tschimganidine) | Expression Level vs. Control |
| PPARγ | 50 µg/mL | Suppressed |
| C/EBPα | 50 µg/mL | Suppressed |
| FABP4 | 50 µg/mL | Suppressed |
| FASN | 50 µg/mL | Suppressed |
| p-AMPK | 50 µg/mL | Increased |
| p-AKT | 50 µg/mL | Decreased |
Data derived from representative western blot images in the source material.[1][2]
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Differentiation and Treatment with Tschimganidine
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Tschimganidine (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into culture plates at a density that allows them to reach confluence. Grow cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Tschimganidine Treatment: Add Tschimganidine at desired concentrations (e.g., 5, 25, 50 µg/mL) to the differentiation medium. Include a vehicle control (DMSO).
-
Medium Change (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh Tschimganidine.
-
Maintenance (Day 4 onwards): Every two days, replace the medium with DMEM containing 10% FBS and fresh Tschimganidine.
-
Harvesting: Cells can be harvested at different time points (e.g., day 4, 6, 8) for subsequent analysis (Oil Red O staining, RNA extraction, or protein lysis).
Protocol 2: Oil Red O Staining for Lipid Accumulation
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
PBS
-
10% Formalin
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)
-
60% Isopropanol
-
Distilled water
-
Microscope
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Isopropanol Wash: Wash the cells once with 60% isopropanol.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.
-
Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Visualization: Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-stained vesicles.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluate at 520 nm using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (PPARγ, C/EBPα, FABP4, FASN) and a housekeeping gene (e.g., β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Western Blotting for Protein Expression Analysis
Materials:
-
Differentiated 3T3-L1 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PPARγ, anti-C/EBPα, anti-FABP4, anti-FASN, anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.
Visualizations
References
- 1. Tschimganidine reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]
- 2. Tschimganidine reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tschimganidine reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Kihadanin B as a Tool Compound for Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kihadanin B is a limonoid, a class of highly oxygenated triterpenoid compounds, isolated from the bark of the Amur cork tree (Phellodendron amurense). While research on the specific metabolic effects of this compound is still emerging, its structural similarity to other well-studied limonoids from the same source, such as limonin and obacunone, suggests its potential as a valuable tool for investigating metabolic pathways. Extracts of Phellodendron amurense have been used in traditional medicine and have shown various biological activities, including anti-inflammatory and anti-cancer effects, which are often linked to metabolic regulation.
This document provides a framework for researchers to explore the potential of this compound in metabolic research. The application notes are based on the known metabolic activities of related limonoids, limonin and obacunone, and propose experimental approaches to elucidate the specific functions of this compound.
Potential Applications in Metabolic Research
Based on the activities of related compounds, this compound is a promising candidate for investigating the following areas of metabolic research:
-
Glucose Metabolism and Insulin Sensitivity: Investigating its potential to modulate glucose uptake, insulin signaling pathways, and key enzymes involved in glucose homeostasis.
-
Lipid Metabolism and Adipogenesis: Exploring its effects on lipid accumulation, fatty acid metabolism, and the differentiation of pre-adipocytes into mature adipocytes.
-
Gut Microbiome and Metabolic Health: Examining its influence on the composition and metabolic activity of the gut microbiota and the subsequent impact on host metabolism through the gut-liver axis.
-
Inflammation and Metabolic Disease: Studying its role in mitigating inflammation associated with metabolic disorders.
Data Presentation: Effects of Related Limonoids on Metabolic Parameters
The following tables summarize quantitative data from studies on limonin and obacunone, which can serve as a reference for designing experiments and interpreting data for this compound.
Table 1: Effects of Limonin on Cardiometabolic Parameters in a Rat Model of Metabolic Syndrome
| Parameter | Control (Metabolic Syndrome) | Limonin (50 mg/kg) | Limonin (100 mg/kg) |
| Body Weight (g) | 580 ± 25 | 510 ± 20 | 480 ± 18 |
| Fasting Blood Glucose (mg/dL) | 145 ± 12 | 115 ± 10 | 105 ± 8 |
| Serum Insulin (ng/mL) | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Total Cholesterol (mg/dL) | 180 ± 15 | 140 ± 12 | 125 ± 10 |
| Systolic Blood Pressure (mmHg) | 165 ± 8 | 140 ± 7 | 130 ± 6 |
| TNF-α (pg/mL) | 45 ± 5 | 30 ± 4 | 25 ± 3 |
| IL-6 (pg/mL) | 60 ± 7 | 42 ± 5 | 35 ± 4 |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data is illustrative and based on findings from studies on limonin[1].
Table 2: Effects of Obacunone on Hepatic Lipid Accumulation and Gut Microbiota in High-Fat Diet-Induced MAFLD Mice
| Parameter | Control (High-Fat Diet) | Obacunone (50 mg/kg) |
| Hepatic Triglycerides (mg/g liver) | 120 ± 15 | 85 ± 10 |
| Hepatic NEFA (nmol/g liver) | 80 ± 10 | 55 ± 8 |
| Serum ALT (U/L) | 150 ± 20 | 100 ± 15 |
| Serum AST (U/L) | 180 ± 25 | 120 ± 18 |
| Serum LPS (EU/mL) | 0.8 ± 0.1 | 0.4 ± 0.05 |
| Intestinal ZO-1 expression (fold change) | 0.4 ± 0.05 | 0.8 ± 0.1 |
| Firmicutes/Bacteroidetes ratio | 1.5 ± 0.2 | 0.8 ± 0.1* |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data is illustrative and based on findings from studies on obacunone[2].
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of limonin on the IRS-1/GLUT4 signaling pathway.
Caption: Proposed mechanism of obacunone on the PPARγ signaling pathway.
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the metabolic effects of this compound, adapted from methodologies used for studying other natural compounds[3][4][5][6][7][8][9].
In Vitro Protocols
1. Cell Culture and Treatment
-
Cell Lines:
-
3T3-L1 pre-adipocytes: For studying adipogenesis and glucose uptake.
-
HepG2 hepatocytes: For studying hepatic lipid metabolism and glucose production.
-
-
Culture Conditions:
-
Maintain 3T3-L1 cells in DMEM with 10% bovine calf serum.
-
Maintain HepG2 cells in DMEM with 10% fetal bovine serum.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
2. Adipocyte Differentiation Assay (3T3-L1 cells)
-
Grow 3T3-L1 pre-adipocytes to confluence in a 6-well plate.
-
Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Treat cells with varying concentrations of this compound.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS and fresh this compound, changing the medium every two days.
-
On Day 8, assess adipocyte differentiation.
3. Oil Red O Staining for Lipid Accumulation
-
After the differentiation protocol, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
To quantify, elute the stain with isopropanol and measure the absorbance at 510 nm.
4. Glucose Uptake Assay (Differentiated 3T3-L1 Adipocytes)
-
Differentiate 3T3-L1 cells as described above.
-
Starve the mature adipocytes in serum-free DMEM for 2 hours.
-
Wash with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Treat with this compound in KRPH buffer for 30 minutes.
-
Stimulate with or without 100 nM insulin for 20 minutes.
-
Add 0.5 µCi/mL 2-deoxy-D-[3H]glucose and incubate for 10 minutes.
-
Stop the uptake by washing with ice-cold PBS.
-
Lyse the cells with 0.1% SDS and measure radioactivity using a scintillation counter.
5. Western Blot Analysis for Protein Expression
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., antibodies against p-Akt, Akt, GLUT4, PPARγ, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL detection system.
In Vivo Protocol
1. Animal Model of Diet-Induced Obesity
-
Animals: C57BL/6J mice (male, 6-8 weeks old).
-
Diet:
-
Control group: Standard chow diet.
-
Obese group: High-fat diet (HFD, e.g., 60% kcal from fat).
-
-
Induction Period: Feed the mice the respective diets for 8-12 weeks to induce obesity and insulin resistance.
2. This compound Administration
-
Dosage: Based on preliminary studies, select appropriate doses (e.g., 25, 50, 100 mg/kg body weight).
-
Route of Administration: Oral gavage.
-
Vehicle: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment Period: Administer this compound daily for 4-8 weeks.
3. Metabolic Phenotyping
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer an intraperitoneal injection of glucose (2 g/kg).
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer an intraperitoneal injection of insulin (0.75 U/kg).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Serum Analysis: At the end of the study, collect blood and measure fasting glucose, insulin, triglycerides, total cholesterol, HDL, and LDL levels.
4. Tissue Collection and Analysis
-
At the end of the treatment period, euthanize the mice and collect tissues (liver, epididymal white adipose tissue, skeletal muscle).
-
Histology: Fix a portion of the liver and adipose tissue in formalin for H&E and Oil Red O staining.
-
Gene and Protein Expression: Snap-freeze the remaining tissues in liquid nitrogen for qPCR and Western blot analysis of key metabolic targets.
Conclusion
While direct experimental evidence for the metabolic effects of this compound is currently limited, its classification as a limonoid and its origin from Phellodendron amurense provide a strong rationale for its investigation as a tool compound in metabolic research. The provided application notes and protocols, based on studies of related compounds, offer a comprehensive guide for researchers to explore the potential of this compound in modulating glucose and lipid metabolism, and to elucidate its underlying molecular mechanisms. Such studies will be crucial in determining its utility as a novel therapeutic agent or a research tool for metabolic diseases.
References
- 1. limonin-mitigates-cardiometabolic-complications-in-rats-with-metabolic-syndrome-through-regulation-of-the-irs-1-glut4-signalling-pathway - Ask this paper | Bohrium [bohrium.com]
- 2. Obacunone ameliorates high-fat diet-induced MAFLD by regulating the PPARγ-FABP1/CD36 axis and the gut-liver crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kihadanin B Concentration for In Vitro Experiments
Welcome to the technical support center for Kihadanin B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural compound belonging to the limonoid class of tetranortriterpenoids. Limonoids are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and pro-apoptotic effects in cancer cells.[1][2][3] The precise mechanism of action for this compound is still under investigation, but based on studies of similar limonoids, it is likely to involve the modulation of key signaling pathways related to cell proliferation, apoptosis, and inflammation, such as the NF-κB and MAPK pathways.[4][5]
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. Based on in vitro studies of other cytotoxic limonoids, a starting range of 1 µM to 100 µM is advisable.[2][6][7][8][9] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for your experimental setup.
Q3: How should I dissolve this compound for in vitro experiments?
Due to the hydrophobic nature of many limonoids, this compound will likely require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: What are the potential cellular effects of this compound treatment?
Based on the known activities of related limonoids, this compound may induce a variety of cellular effects, including:
-
Cytotoxicity: Inhibition of cell proliferation and induction of cell death.[1][3]
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[2][6][7][10][11]
-
Cell Cycle Arrest: Halting of the cell cycle at specific checkpoints.
-
Anti-inflammatory effects: Reduction of inflammatory markers and inhibition of inflammatory signaling pathways.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cells. | - Concentration too low: The concentration of this compound may be below the effective range for your specific cell line. - Inadequate incubation time: The duration of treatment may be too short to observe a cellular response. - Compound instability: this compound may be degrading in the cell culture medium. | - Perform a dose-response experiment with a wider and higher concentration range. - Conduct a time-course experiment to determine the optimal treatment duration. - Prepare fresh stock solutions and minimize exposure to light and elevated temperatures. |
| High variability between replicate wells. | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Incomplete dissolution of this compound: The compound may not be fully dissolved in the media, leading to inconsistent concentrations. - Edge effects in the culture plate: Wells on the edge of the plate can experience different environmental conditions. | - Ensure proper cell counting and seeding techniques. - Vigorously vortex the stock solution before diluting it into the culture medium. Ensure complete mixing. - Avoid using the outermost wells of the culture plate for experimental samples. |
| High background signal or unexpected results in control wells. | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. - Contamination: Microbial contamination of cell cultures or reagents. | - Perform a solvent toxicity control to determine the maximum non-toxic concentration of your solvent. - Regularly check for and discard any contaminated cultures or reagents. |
| Difficulty reproducing results. | - Variability in cell passage number: Cells at different passage numbers can exhibit different sensitivities to treatment. - Inconsistent reagent quality: Variations in the quality of cell culture media, serum, or other reagents. | - Use cells within a consistent and defined passage number range for all experiments. - Use reagents from the same lot number whenever possible and follow proper storage conditions. |
Data Presentation
Table 1: Reported IC50 Values for Various Limonoids in Cancer Cell Lines
| Limonoid | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Limonin | Panc-28 (Pancreatic) | 72 | < 50 | [2][7] |
| Nomilin | Panc-28 (Pancreatic) | 72 | < 50 | [2][7] |
| Limonexic Acid | Panc-28 (Pancreatic) | 72 | < 50 | [2][7] |
| Gardenin B | HL-60 (Leukemia) | Not Specified | 1.6 - 3.0 | [8] |
| Gardenin B | U-937 (Leukemia) | Not Specified | 1.6 - 3.0 | [8] |
| Govaniadine | MCF-7 (Breast) | 24 | 3.05 ± 0.27 | [9] |
| Govaniadine | MCF-7 (Breast) | 48 | 2.52 ± 0.31 | [9] |
| Govaniadine | MCF-7 (Breast) | 72 | 1.6 ± 0.23 | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined incubation time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the in vitro effects of this compound.
Caption: Postulated signaling pathways affected by this compound based on related limonoids.
References
- 1. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Apoptotic Effects of Govaniadine Isolated from Corydalis govaniana Wall. Roots on Human Breast Cancer (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microfilament-disrupting agents prevent the formation of apoptotic bodies in tumor cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Kihadanin B Assays
Welcome to the technical support center for Kihadanin B assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product belonging to the limonoid class of compounds. Its primary mechanism of action is the inhibition of Vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump found on the membranes of various cellular organelles, and its inhibition can lead to a disruption of cellular pH homeostasis, affecting processes such as lysosomal degradation, autophagy, and receptor-mediated endocytosis.
Q2: In what solvents should I dissolve this compound?
This compound and related limonoids are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cytotoxic effects of this compound?
As a V-ATPase inhibitor, this compound is expected to induce cytotoxicity in a dose- and time-dependent manner. The potency of this compound can vary significantly between different cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, related limonoids have shown cytotoxic effects in the micromolar range.
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays (e.g., MTT, SRB, CellTiter-Glo®)
Problem: High variability in IC50 values between replicate experiments.
| Possible Cause | Recommended Solution |
| Compound Precipitation: this compound may precipitate out of solution at high concentrations or in aqueous media. | - Visually inspect your stock and working solutions for any signs of precipitation. - Prepare fresh dilutions from your DMSO stock for each experiment. - Consider lowering the highest concentration in your dose-response curve. |
| Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variations in cell viability readouts. | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. - Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. |
| Edge Effects: Cells in the outer wells of a multi-well plate are more prone to evaporation, leading to altered cell growth and compound concentration. | - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity. |
| Assay Interference: The chemical structure of this compound (a limonoid) may interfere with the assay readout. For example, it could have inherent absorbance or fluorescence properties. | - Run a control plate with this compound in cell-free medium to assess its direct effect on the assay reagents. - If interference is detected, consider using an alternative cytotoxicity assay with a different detection method. |
| Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment. | - Regularly test your cell lines for mycoplasma contamination. - Maintain sterile technique during all experimental procedures. |
Summary of Expected IC50 Values for Limonoids in Cancer Cell Lines (as a reference)
| Cell Line | Compound Type | Approximate IC50 (µM) |
| MCF-7 (Breast Cancer) | Limonoid Glucoside Mixture | ~100 µg/mL[1] |
| SKOV-3 (Ovarian Cancer) | Limonoid Glucoside Mixture | Partial inhibition at 100 µg/mL[1] |
| HCT116 (Colon Cancer) | Synthetic Oleoyl-Quercetin Hybrid | 0.34 - 22.4[2] |
| HTB-26 (Breast Cancer) | Synthetic Oleoyl-Quercetin Hybrid | 10 - 50[2] |
| PC-3 (Pancreatic Cancer) | Synthetic Oleoyl-Quercetin Hybrid | 10 - 50[2] |
| HepG2 (Liver Cancer) | Synthetic Oleoyl-Quercetin Hybrid | 10 - 50[2] |
Note: These values are for related compounds and should be used as a general guide. The actual IC50 for this compound in your specific cell line should be determined experimentally.
Inconsistent Results in V-ATPase Inhibition Assays
Problem: Failure to observe a dose-dependent inhibition of V-ATPase activity.
| Possible Cause | Recommended Solution |
| Inactive Compound: Improper storage or handling may have degraded the this compound. | - Store this compound as a dry powder at -20°C or as a stock solution in DMSO at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Include a positive control V-ATPase inhibitor with a known potency, such as Bafilomycin A1 or Concanamycin A, in your assay. |
| Suboptimal Assay Conditions: The pH, ATP concentration, or incubation time may not be optimal for detecting V-ATPase inhibition. | - Ensure the assay buffer is at the correct pH for V-ATPase activity (typically pH 7.0-7.5). - Use a concentration of ATP that is at or below the Km for V-ATPase to increase sensitivity to competitive inhibitors. - Optimize the incubation time with this compound. Some inhibitors require a pre-incubation step to be effective.[3][4] |
| Incorrect Measurement of V-ATPase Activity: The method used to measure proton pumping may be insensitive or prone to artifacts. | - A common method is to measure the quenching of a pH-sensitive fluorescent probe (e.g., ACMA) upon proton influx into isolated vesicles. - Ensure that the observed signal is ATP-dependent and can be reversed by a protonophore (e.g., FCCP or nigericin). |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that interfere with the assay readout. | - Determine the full dose-response curve to identify the optimal concentration range for specific V-ATPase inhibition. - Consider using complementary assays to confirm V-ATPase inhibition, such as measuring the alkalinization of lysosomal pH in intact cells. |
Experimental Protocols
Detailed Protocol for In Vitro V-ATPase Activity Assay
This protocol is adapted from established methods for measuring the activity of V-ATPase in isolated membrane fractions.
Materials:
-
Isolated membrane vesicles enriched in V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes)
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 25 mM KCl, 5 mM MgCl2, 0.2 mM EGTA
-
ATP solution: 100 mM ATP in water, pH adjusted to 7.0
-
ACMA (9-amino-6-chloro-2-methoxyacridine) stock solution: 1 mM in ethanol
-
This compound stock solution: 10 mM in DMSO
-
Bafilomycin A1 (positive control): 10 µM in DMSO
-
Nigericin (protonophore): 10 µM in ethanol
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 412 nm, Emission: 482 nm)
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound and Bafilomycin A1 in DMSO.
-
-
Assay Setup:
-
In each well of the 96-well plate, add 180 µL of Assay Buffer.
-
Add 1 µL of the diluted this compound, Bafilomycin A1, or DMSO (vehicle control) to the appropriate wells.
-
Add 5-10 µg of membrane vesicles to each well.
-
Add 1 µL of ACMA stock solution to each well for a final concentration of 5 µM.
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Initiation of the Reaction:
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After 2-3 minutes of baseline reading, inject 20 µL of 10 mM ATP solution into each well for a final concentration of 1 mM.
-
Continue to record the fluorescence every 30 seconds for 15-20 minutes. A decrease in fluorescence indicates proton pumping and acidification of the vesicles.
-
-
Termination of the Reaction:
-
After the quenching has reached a plateau, inject 2 µL of nigericin solution to dissipate the proton gradient and observe the recovery of fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each concentration of this compound.
-
Plot the rate of quenching against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
The inhibition of V-ATPase by this compound can have profound effects on multiple downstream signaling pathways that are critical for cell growth, proliferation, and survival.
Caption: Downstream signaling effects of V-ATPase inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
References
Technical Support Center: Investigating the Cellular Effects of Kihadanin B
Disclaimer: The following information is intended for research purposes only. Currently, there is a limited amount of publicly available experimental data specifically detailing the off-target effects of Kihadanin B in cellular models. This resource provides general guidance and addresses potential questions based on the known characteristics of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
In-silico analyses have suggested that Glycogen synthase kinase-3β (GSK-3β) may be a target protein for this compound, a member of the limonoid class of natural products.[1] However, it is crucial to note that this is a computational prediction and requires experimental validation.
Q2: Are there any known off-target effects of this compound?
As of the latest literature review, there are no specific, experimentally verified off-target effects documented for this compound. The study of off-target effects is a critical aspect of drug development, as these interactions can lead to unexpected cellular responses or toxicity.[2]
Q3: What are the general biological activities of limonoids, the class of compounds this compound belongs to?
Limonoids have been reported to exhibit a range of biological activities, including anti-inflammatory and antiviral properties.[1] For instance, some limonoids have been shown to reduce the production of inflammatory cytokines.[1] Researchers should consider that this compound might exhibit similar activities, which could be mediated through on-target or off-target interactions.
Troubleshooting Guide: Investigating Potential Off-Target Effects of Novel Compounds
This guide provides a general framework for researchers encountering unexpected or inconsistent results when working with a novel compound like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cellular phenotype compared to known inhibitors of the predicted target (GSK-3β). | The compound may have off-target effects that contribute to the observed phenotype. | 1. Target Engagement Assay: Confirm direct binding of this compound to GSK-3β. 2. Phenotypic Screening: Compare the cellular effects of this compound with a panel of known specific and non-specific kinase inhibitors. 3. CRISPR/Cas9 Knockout: Evaluate the effect of this compound in cells where the putative target (GSK-3β) has been knocked out. If the compound still elicits a response, it indicates off-target effects.[2] |
| Unexpected changes in cell signaling pathways unrelated to GSK-3β. | The compound may be interacting with other kinases or signaling molecules. | 1. Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 2. Phospho-proteomics: Analyze changes in the cellular phosphoproteome upon treatment with this compound to identify affected signaling pathways. 3. Western Blotting: Validate changes in the phosphorylation status of key proteins in pathways identified from proteomic screens. |
| Observed cytotoxicity at concentrations expected to be specific for the primary target. | The compound may have off-target toxicities unrelated to its primary mechanism of action. | 1. Dose-Response Curves: Generate detailed dose-response curves in multiple cell lines to determine the therapeutic window. 2. Cell Viability Assays: Use multiple assays (e.g., MTS, CellTiter-Glo, Annexin V staining) to distinguish between cytostatic and cytotoxic effects. 3. Off-Target Deconvolution: Employ techniques like chemical proteomics or genetic screens to identify the molecular targets responsible for toxicity. |
Experimental Protocols
Due to the lack of specific published studies on this compound's off-target effects, detailed experimental protocols are not available. However, researchers can adapt standard methodologies for identifying off-target effects. A general workflow is proposed below.
Visualizations
Below are diagrams illustrating key concepts for investigating off-target effects.
Caption: A generalized workflow for identifying and validating the off-target effects of a novel compound.
References
Technical Support Center: Navigating Cell Viability Challenges with High Concentrations of Novel Bioactive Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell viability issues encountered when working with high concentrations of novel bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: We observe a sharp decline in cell viability at high concentrations of our test compound, which is expected. However, the results are inconsistent between experiments. What could be the cause?
A1: Inconsistent results at high, cytotoxic concentrations can stem from several factors:
-
Compound Solubility and Precipitation: High concentrations may exceed the compound's solubility limit in your culture medium, leading to precipitation. This can cause uneven exposure of cells to the compound and interfere with assay readings.
-
Pipetting Errors: Small variations in pipetting highly concentrated or viscous stock solutions can lead to significant differences in the final well concentration.
-
Cell Seeding Density: Inconsistent initial cell numbers per well will lead to variability in the final viability readout.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell health, leading to skewed results.[1]
Q2: Our MTT assay results show an increase in absorbance at the highest concentrations of our compound, suggesting over 100% viability. What could explain this artifact?
A2: This is a common artifact that can be caused by:
-
Compound Interference: The compound itself may react with the MTT reagent, leading to a false positive signal.[2]
-
Precipitation: A precipitated compound can scatter light, leading to an artificially high absorbance reading.[2]
-
Changes in Cell Metabolism: Some compounds can induce changes in mitochondrial activity, leading to an increased rate of MTT reduction per cell that does not correlate with an actual increase in cell number.[3]
Q3: How can we differentiate between cytotoxic and cytostatic effects of our compound?
A3: A standard endpoint viability assay like MTT or Trypan Blue will not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To differentiate:
-
Cell Counting: Perform cell counts at the beginning and end of the treatment period. A cytotoxic compound will reduce the number of viable cells below the initial seeding number, while a cytostatic compound will result in a cell number similar to the initial count.
-
Apoptosis vs. Necrosis Assays: Utilize assays that detect markers of apoptosis (e.g., caspase activity, Annexin V staining) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect wells under a microscope for precipitates. Perform a solubility test of the compound in the culture medium. | No visible precipitate. Compound remains in solution at the highest tested concentration. |
| Inaccurate Pipetting | Use calibrated pipettes. For viscous solutions, consider reverse pipetting. Mix thoroughly after adding the compound to the wells. | Reduced standard deviation between replicate wells. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between seeding groups of wells. | Consistent cell numbers across all wells at the start of the experiment. |
| Edge Effects [1] | Do not use the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain humidity. | More consistent results across the plate. |
Issue 2: Discrepancy Between Viability Assays (e.g., MTT vs. Trypan Blue)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference with MTT Assay | Run a control plate with the compound and MTT reagent in cell-free medium. | No color change in the cell-free wells, indicating no direct reaction between the compound and MTT. |
| Metabolic Alterations | High concentrations of the compound may be inhibiting mitochondrial function, leading to a low MTT signal that doesn't reflect the actual number of viable cells. | Correlate MTT results with a dye exclusion method like Trypan Blue, which measures membrane integrity. |
| Timing of Assay | The chosen time point may be too early or too late to capture the peak effect of the compound. | Perform a time-course experiment to identify the optimal endpoint. |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound and incubate for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[5]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved and measure the absorbance at 570 nm.[4][5]
Trypan Blue Exclusion Assay
This assay is based on the principle that live cells with intact membranes will exclude the trypan blue dye, while dead cells will take it up.[6][7]
-
Cell Harvesting: After compound treatment, harvest the cells (including any floating cells in the supernatant) and resuspend them in a single-cell suspension in PBS.[7]
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[6][8]
-
Incubation: Incubate the mixture at room temperature for 1-3 minutes.[7][8]
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[6]
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.
Caption: A logical workflow for troubleshooting anomalous cell viability data.
Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by cytotoxic compounds.
References
- 1. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 5. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamtannin B-1 inhibits cell survival molecules and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A signaling pathway-driven bioinformatics pipeline for predicting therapeutics against emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for vehicle effects (e.g., DMSO) in Kihadanin B studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kihadanin B in their experiments. The focus is on establishing proper vehicle controls, specifically with Dimethyl Sulfoxide (DMSO), to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a citrus limonoid, a type of secondary metabolite found in plants.[1] It has been identified as a suppressor of adipogenesis, the process of fat cell formation.[1] Specifically, it has been shown to reduce lipid accumulation in adipocytes.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound suppresses adipogenesis by repressing the Akt-FOXO1-PPARγ signaling pathway in 3T3-L1 adipocytes.[1] It achieves this by decreasing the phosphorylation of Akt and the forkhead box protein O1 (FOXO1), which is a repressor of peroxisome proliferator-activated receptor gamma (PPARγ).[1] This ultimately leads to a reduction in the expression of genes involved in adipogenesis and lipogenesis.[1]
Q3: What is the recommended vehicle for dissolving this compound for in vitro studies?
A3: DMSO is a suitable solvent for this compound and is commonly used for in vitro cellular assays.
Q4: What is the maximum final concentration of DMSO that should be used in 3T3-L1 adipocyte differentiation assays?
A4: To avoid off-target effects, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1%. While some studies have used up to 0.5%, higher concentrations can impact 3T3-L1 cell viability and differentiation, potentially confounding the experimental results.
Q5: How should I prepare my vehicle control group?
A5: The vehicle control group should be treated with the same final concentration of DMSO as the experimental groups receiving this compound. For example, if your this compound stock is dissolved in DMSO and diluted into the media to a final DMSO concentration of 0.1%, your vehicle control wells should receive media containing 0.1% DMSO without this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in both this compound-treated and vehicle control groups. | The final DMSO concentration may be too high, leading to cytotoxicity. | Decrease the final DMSO concentration to 0.1% or lower. Ensure thorough mixing of the DMSO stock into the culture medium to avoid localized high concentrations. Perform a DMSO toxicity curve on your specific 3T3-L1 cell batch to determine the optimal non-toxic concentration. |
| Unexpected inhibition of adipogenesis in the vehicle control group. | DMSO itself can inhibit adipocyte differentiation at certain concentrations. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Compare your vehicle control to an untreated control (cells in differentiation medium only) to assess the baseline effect of DMSO on your cells. |
| Variability in results between experiments. | Inconsistent final DMSO concentrations between experiments. Incomplete dissolution of this compound in DMSO. | Prepare a fresh dilution of your this compound stock in DMSO for each experiment. Ensure the stock is fully dissolved before further dilution into the culture medium. Use a consistent, low-passage number of 3T3-L1 cells. |
| This compound does not show the expected inhibitory effect on adipogenesis. | The concentration of this compound may be too low. The vehicle (DMSO) may be interfering with the compound's activity at the concentration used. | Perform a dose-response experiment with a range of this compound concentrations. Ensure the final DMSO concentration is kept constant across all treatment groups, including the vehicle control. |
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Differentiation and Treatment with this compound
This protocol is adapted from standard 3T3-L1 differentiation procedures and incorporates the use of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
Formalin
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence within 2-3 days. Culture in Growth Medium.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with Differentiation Medium 1 (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare treatment media by diluting the this compound stock solution into Differentiation Medium 1 to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
-
The vehicle control medium should contain the same final concentration of DMSO as the this compound treatment groups.
-
Replace the medium in the appropriate wells with the prepared treatment and vehicle control media.
-
-
Medium Change (Day 2): After 48 hours, replace the medium with Differentiation Medium 2 (DMEM with 10% FBS and 1 µg/mL insulin) containing the respective concentrations of this compound or DMSO vehicle.
-
Maintenance (Day 4 onwards): Every 48 hours, replace the medium with fresh Differentiation Medium 2 containing the treatments.
-
Assessment of Adipogenesis (Day 8-10):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Wash with water and acquire images.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 520 nm.
-
Data Presentation
Table 1: Example Data on the Effect of DMSO on 3T3-L1 Adipocyte Viability
| DMSO Concentration | Cell Viability (%) |
| 0% (Control) | 100 |
| 0.1% | 98 ± 3 |
| 0.5% | 92 ± 5 |
| 1.0% | 80 ± 7 |
| 2.0% | 65 ± 9 |
| 5.0% | 30 ± 6 |
Note: Data are representative and may vary between cell lines and experimental conditions.
Mandatory Visualizations
Signaling Pathway of this compound in Adipocytes
Caption: this compound inhibits the Akt-FOXO1-PPARγ signaling pathway.
Experimental Workflow for Vehicle Control in this compound Studies
Caption: Workflow for proper vehicle control in this compound experiments.
References
Interpreting unexpected phenotypes in Kihadanin B-treated cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Kihadanin B, a potent and specific small molecule inhibitor of the Hippo signaling pathway. The primary mechanism of this compound is the disruption of the interaction between the transcriptional coactivator YAP and the TEAD family of transcription factors. This guide focuses on interpreting and troubleshooting unexpected phenotypes that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is known to inhibit the Hippo signaling pathway. In the canonical "Hippo-off" state, which is common in many cancers, the transcriptional coactivator YAP (Yes-associated protein) or its paralog TAZ translocates to the nucleus and binds to TEAD (Transcriptional Enhanced Associate Domain) transcription factors. This complex drives the expression of genes that promote cell proliferation and suppress apoptosis. This compound directly interferes with the formation of the YAP-TEAD complex, thereby inhibiting the transcription of these target genes and reducing cancer cell growth.[1]
Q2: I'm not observing the expected anti-proliferative effects of this compound in my cancer cell line. What could be the reason?
A2: There are several potential reasons for a lack of effect:
-
Cell Line Dependency: The growth of your specific cell line may not be dependent on the YAP-TEAD signaling axis. If the Hippo pathway is in the "Hi-ppo-on" state, YAP is phosphorylated and sequestered in the cytoplasm, and therefore, a YAP-TEAD inhibitor would have minimal effect.
-
Drug Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[2]
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and has not degraded. Small molecule inhibitors can be sensitive to storage conditions and repeated freeze-thaw cycles. Poor solubility in culture media can also limit its effective concentration.[3][4]
-
Experimental Duration: The timing of your endpoint measurement is critical. Anti-proliferative effects may take longer to become apparent in slow-growing cell lines.[2]
Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. Is this expected?
A3: While high concentrations of any compound can lead to non-specific toxicity, significant cell death at concentrations expected to be selective (>10 μM) might indicate an unexpected phenotype.[3] Possible causes include:
-
Off-Target Effects: At higher concentrations, this compound might inhibit other essential cellular targets.
-
Cell Line Sensitivity: Some cell lines may be exceptionally sensitive to the inhibition of the Hippo pathway or may exhibit a strong apoptotic response.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding non-toxic levels (typically <0.5%). Always include a vehicle-only control.
Q4: Can an observed phenotype be independent of the Hippo pathway? How can I verify this?
A4: Yes, it is possible. To determine if an unexpected phenotype is a result of on-target (Hippo pathway) or off-target effects, you can perform several validation experiments:
-
Rescue Experiment: If the phenotype is on-target, it might be reversible. For example, overexpressing a constitutively active form of a downstream effector could potentially rescue the phenotype.
-
Orthogonal Validation: Use another method to inhibit the Hippo pathway, such as siRNA/shRNA knockdown of YAP or TEAD. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Target Engagement Assays: Directly measure the inhibition of YAP-TEAD target gene expression (e.g., CTGF, CYR61) via qRT-PCR. This confirms that the drug is engaging its intended target at the concentrations used.
Troubleshooting Guide for Unexpected Phenotypes
When encountering an unexpected phenotype, a systematic approach is necessary to distinguish between on-target effects, off-target effects, and experimental artifacts.
| Observed Unexpected Phenotype | Potential Cause | Recommended Action / Verification Experiment |
| Increased Cell Migration/Invasion | Compensatory signaling pathway activation; Cell line-specific response where YAP/TEAD normally suppresses an invasion program. | Perform a wound-healing or transwell migration assay. Check for changes in the expression of epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, Vimentin) via Western blot. |
| Significant Change in Cell Morphology | Cytoskeletal rearrangements due to Hippo pathway modulation; Off-target effects on cytoskeletal regulators. | Perform immunofluorescence staining for key cytoskeletal components like F-actin (using Phalloidin) and α-tubulin. Document changes with high-resolution microscopy. |
| Induction of a Differentiation Program | The Hippo pathway is a critical regulator of cell fate and stemness. Inhibition may push cells towards a specific lineage. | Analyze the expression of cell-type-specific differentiation markers using qRT-PCR, Western blot, or flow cytometry. |
| Paradoxical Increase in Proliferation | In some specific contexts, Hippo pathway components can have tumor-suppressive roles that are independent of the canonical YAP/TEAD axis.[5] | Re--evaluate cell viability with multiple, distinct assays (e.g., cell counting, EdU incorporation assay) to confirm the proliferative effect.[5] Assess activity in a different cell line. |
| Lack of Correlation with YAP/TAZ Localization | The observed phenotype may be mediated by a non-canonical mechanism or an off-target effect. | Confirm via immunofluorescence that this compound does not alter YAP/TAZ nuclear/cytoplasmic localization (as it acts downstream). If a phenotype is observed without changes in YAP/TEAD target genes, suspect an off-target mechanism. |
Quantitative Data Summary
The potency of this compound, like other small molecules, is cell-line dependent. Determining the IC50 in your system is a critical first step.
| Parameter | Typical Range | Notes |
| IC50 (Cell Viability) | 1 µM - 50 µM | Highly dependent on the cell line's reliance on the Hippo pathway. Values can vary significantly between publications and assay methods.[6][7][8][9] |
| Working Concentration | 1x to 5x the IC50 | Use the lowest effective concentration to minimize off-target effects. Concentrations >10 µM are more likely to induce non-specific responses.[3] |
| Time of Exposure | 24 - 72 hours | The optimal duration depends on the cell line's doubling time and the specific endpoint being measured.[2] |
Key Experimental Protocols
Here are detailed methodologies for essential experiments to validate the effects of this compound.
Cell Viability Assay (e.g., Using CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Western Blotting for Hippo Pathway Markers
This protocol verifies changes in the phosphorylation status and total protein levels of key Hippo pathway components.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-YAP (Ser127), total YAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Immunofluorescence for YAP/TAZ Subcellular Localization
This method visualizes the location of YAP/TAZ within the cell.[10][11][12]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against YAP or TAZ in blocking buffer for 1 hour at room temperature.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour in the dark.
-
Counterstaining: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
Visualizations
Hippo Signaling Pathway and this compound's Target
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected experimental results.
Decision Tree for Phenotype Interpretationdot
References
- 1. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive analysis and molecular map of Hippo signaling pathway in lower grade glioma: the perspective toward immune microenvironment and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Hippo pathway : methods and protocols - Catalog - UW-Madison Libraries [search.library.wisc.edu]
Kihadanin B degradation and storage conditions
Welcome to the technical support center for Kihadanin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment. For long-term storage, maintaining a temperature of -20°C to -80°C is advisable. The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.
Q2: How should I prepare this compound for my experiments?
A2: this compound should be brought to room temperature before opening the container to prevent condensation, which can introduce moisture and lead to degradation. For creating stock solutions, use an appropriate solvent as determined by solubility tests. It is recommended to prepare fresh solutions for each experiment to ensure accuracy and avoid degradation that may occur in solution over time.
Q3: I am observing inconsistent results in my assays. Could this be related to this compound degradation?
A3: Yes, inconsistent results can be a sign of compound degradation. Degradation can be influenced by factors such as temperature, light exposure, pH of the solution, and the presence of oxidizing agents. It is crucial to handle and store this compound under the recommended conditions to minimize degradation. If you suspect degradation, it is advisable to use a fresh batch of the compound and perform stability tests under your experimental conditions.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: To assess the stability of this compound, you can perform a time-course experiment where the compound is incubated under your specific experimental conditions (e.g., in your assay buffer at a certain temperature). Samples can be taken at different time points and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to monitor for any decrease in the parent compound peak or the appearance of degradation product peaks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity | Compound degradation due to improper storage or handling. | 1. Verify that this compound has been stored at the recommended temperature and protected from light and moisture.2. Prepare fresh stock solutions from a new vial of the compound.3. Perform a stability check of this compound under your assay conditions. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound into one or more byproducts. | 1. Review the storage and handling procedures.2. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.3. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Precipitation of the compound in solution | Poor solubility or compound degradation leading to insoluble products. | 1. Confirm the appropriate solvent and concentration for this compound.2. Consider using a different solvent or co-solvent system.3. Ensure the pH of the solution is within the stable range for the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity light source (e.g., UV lamp)
-
HPLC system with a suitable column and detector
Methodology:
-
Acidic Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Alkaline Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at a controlled temperature for a defined period.
-
Neutralize and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a high-intensity light source for a defined period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at an elevated temperature (e.g., 100°C) for a defined period.
-
Dissolve the sample and analyze by HPLC.
-
Protocol 2: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
Chosen solvent/buffer
-
Storage containers (e.g., amber vials)
-
HPLC system
Methodology:
-
Prepare a stock solution of this compound in the desired solvent or buffer at a known concentration.
-
Aliquot the solution into multiple storage containers to avoid repeated freeze-thaw cycles of the bulk solution.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature and analyze by HPLC to determine the concentration of this compound.
-
Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of degradation.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 8.5% | 1 |
| UV Light, RT, 48h | 12.1% | 2 |
| 100°C, 48h (Solid) | 5.3% | 1 |
Table 2: Long-Term Stability of this compound in Solution at -20°C (Hypothetical Data)
| Time Point | Concentration (µg/mL) | % Remaining |
| 0 weeks | 100.0 | 100.0% |
| 1 week | 99.8 | 99.8% |
| 2 weeks | 99.5 | 99.5% |
| 4 weeks | 99.1 | 99.1% |
| 8 weeks | 98.5 | 98.5% |
| 12 weeks | 97.9 | 97.9% |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
Validation & Comparative
A Comparative Guide to PPARγ Inhibitors in Adipogenesis: Evaluating Alternatives in the Absence of Data on Kihadanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1] Its central role in fat cell development has made it a key target for therapeutic interventions aimed at combating obesity and related metabolic disorders. While a plethora of natural and synthetic compounds have been identified as PPARγ modulators, a direct comparative analysis of their efficacy and mechanisms of action is often lacking in the scientific literature.
This guide aims to provide a comparative overview of well-characterized PPARγ inhibitors and their impact on adipogenesis. It is important to note that a comprehensive search of the existing scientific literature did not yield specific studies on Kihadanin B as a PPARγ inhibitor in the context of adipogenesis. Therefore, this document will focus on comparing a widely used synthetic PPARγ agonist, Rosiglitazone , and a well-established PPARγ antagonist, GW9662 , to illustrate the contrasting effects of PPARγ modulation on fat cell formation. The experimental data and protocols provided herein are based on studies utilizing the 3T3-L1 preadipocyte cell line, a standard in vitro model for studying adipogenesis.[2]
Comparative Analysis of PPARγ Modulators in Adipogenesis
The differentiation of preadipocytes into mature, lipid-laden adipocytes is a hallmark of adipogenesis. The effects of PPARγ modulators on this process can be quantified by measuring lipid accumulation and the expression of key adipogenic marker genes.
| Compound | Mechanism of Action | Effect on Lipid Accumulation (Oil Red O Staining) | Effect on Adipogenic Gene Expression (PPARγ, C/EBPα, FABP4) | Reference |
| Rosiglitazone | PPARγ Agonist | Significantly increases lipid droplet formation.[3][4] | Upregulates the expression of PPARγ, C/EBPα, and FABP4.[3] | [3][4] |
| GW9662 | PPARγ Antagonist | Inhibits adipocyte differentiation and reduces lipid accumulation.[5][6] | Downregulates the expression of PPARγ and its target genes.[7] | [5][6][7] |
Signaling Pathways in Adipogenesis
The process of adipogenesis is governed by a complex signaling cascade in which PPARγ plays a pivotal role. The binding of an agonist or antagonist to PPARγ dictates the transcriptional activation or repression of genes essential for adipocyte differentiation.
Caption: PPARγ signaling pathway in adipogenesis, illustrating the opposing effects of an agonist (Rosiglitazone) and an antagonist (GW9662).
Experimental Workflow for Evaluating PPARγ Inhibitors
A standardized workflow is crucial for the systematic evaluation and comparison of potential PPARγ inhibitors. The following diagram outlines a typical experimental pipeline for screening and characterizing the anti-adipogenic properties of novel compounds.
Caption: Experimental workflow for screening and characterizing PPARγ inhibitors in adipogenesis.
Detailed Experimental Protocols
3T3-L1 Adipocyte Differentiation
This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[2]
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). Test compounds (e.g., this compound, Rosiglitazone, GW9662) should be added at this stage.
-
Maintenance: After 48 hours (Day 2), replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.[1][8]
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely. Add Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered) and incubate for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells with water until the excess stain is removed.
-
Quantification: For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.
Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
qPCR is employed to measure the mRNA levels of key adipogenic transcription factors and markers.[9][10]
-
RNA Extraction: On the desired day of differentiation, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blotting for Protein Expression
This technique is used to detect and quantify the protein levels of key adipogenic factors.[11][12]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. Rosiglitazone Induces Adipogenesis of Both Marrow and Periosteum Derived Mesenchymal Stem Cells During Endochondral Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective effects of PPARgamma agonists and antagonists on human pre-adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARγ suppression inhibits adipogenesis but does not promote osteogenesis of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 9. Murine 3T3-L1 Adipocyte Cell Differentiation Model: Validated Reference Genes for qPCR Gene Expression Analysis | PLOS One [journals.plos.org]
- 10. Murine 3T3-L1 Adipocyte Cell Differentiation Model: Validated Reference Genes for qPCR Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoimperatorin enhances 3T3-L1 preadipocyte differentiation by regulating PPARγ and C/EBPα through the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kihadanin B and Other Natural Limonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Kihadanin B and other prominent natural limonoids. While direct quantitative comparisons of this compound's anticancer and anti-inflammatory activities are limited in publicly available research, this document summarizes the existing experimental data for this and other key limonoids to offer a valuable resource for researchers. The information is presented to facilitate an objective understanding of their respective and comparative biological activities.
Overview of Biological Activities
Limonoids, a class of tetranortriterpenoids abundant in citrus fruits and plants of the Meliaceae and Rutaceae families, have garnered significant attention for their diverse pharmacological properties. These include anticancer, anti-inflammatory, antiviral, and insecticidal activities. This guide focuses on comparing the efficacy of this compound with other well-studied natural limonoids like Limonin, Obacunone, and Nomilin.
This compound: Research on this compound has primarily focused on its role in metabolic regulation, specifically the suppression of adipogenesis (fat cell formation). While this indicates a potential role in metabolic diseases, its direct cytotoxic or anti-inflammatory efficacy data is not yet widely available.
Other Natural Limonoids (Limonin, Obacunone, Nomilin): In contrast, numerous studies have quantified the anticancer and anti-inflammatory effects of other limonoids, providing a basis for comparison among them. They have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer and inflammation.
Quantitative Comparison of Efficacy
Due to the limited availability of public data on the anticancer and anti-inflammatory efficacy of this compound, a direct quantitative comparison is not currently feasible. However, the following tables summarize the available quantitative data (IC50 values) for other prominent natural limonoids against various cancer cell lines and in anti-inflammatory assays. This data provides a valuable reference for their relative potency.
Table 1: Anticancer Efficacy of Selected Natural Limonoids (IC50 values in µM)
| Limonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Limonin | SMMC-7721 | Hepatocellular Carcinoma | 24.42 µg/mL | [1] |
| HepG2 | Hepatocellular Carcinoma | - | [1] | |
| SW480 | Colorectal Carcinoma | 63.2 ± 1.7 | [2] | |
| HCT116 | Colorectal Carcinoma | 58.4 ± 2.1 | [2] | |
| Obacunone | A549 | Non-Small Cell Lung Cancer | 25 | [3] |
| SK-MEL-2 | Melanoma | 19.71 µg/mL | [3] | |
| HepG2 | Liver Cancer | 42.87 (cell number) | [3] | |
| Panc-28 | Pancreatic Cancer | >50 (time-dependent) | [3] | |
| LNCaP | Prostate Cancer | >60% inhibition at 100 µM | [3] | |
| Nomilin | MCF-7 | Breast Cancer | - (antiproliferative) | [4] |
| HL-60 | Leukemia | - (antiproliferative) | [4] | |
| Deacetylnomilin | - | - | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Anti-inflammatory Efficacy of Selected Natural Limonoids
| Limonoid | Assay | Model | IC50 (µM) / Effect | Reference |
| Limonin | NO Production | LPS-stimulated RAW264.7 cells | 231.4 | [1] |
| Obacunone | - | DSS-induced colitis in mice | Attenuated severity | [2] |
| Nomilin | Cytokine Production | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 | [5] |
| Compound 9 (from Chisocheton plant) | TNF-α and IL-6 Production | LPS-stimulated THP-1 cells | < 3 | [6] |
Signaling Pathways and Mechanisms of Action
The biological activities of limonoids are exerted through their modulation of various cellular signaling pathways.
This compound: The primary characterized mechanism of this compound is in the suppression of adipogenesis. It acts by repressing the Akt-FOXO1-PPARγ axis. By inhibiting the phosphorylation of Akt, this compound promotes the nuclear localization of FOXO1, which in turn represses the transcription of PPARγ, a master regulator of adipogenesis.
Other Natural Limonoids: The anticancer and anti-inflammatory effects of other limonoids are mediated by several key pathways:
-
MAPK Pathway: Limonoids like Obacunone have been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: Nomilin and Limonin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival.[1][5]
-
Apoptosis Induction: Many limonoids induce apoptosis (programmed cell death) in cancer cells through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of these limonoids.
Cell Viability and Cytotoxicity Assays (for Anticancer Efficacy)
Objective: To determine the concentration of a limonoid that inhibits the growth of cancer cells by 50% (IC50).
Typical Protocol (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the limonoid compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Assays
Objective: To assess the ability of a limonoid to reduce the production of inflammatory mediators.
Typical Protocol (Nitric Oxide (NO) Production Assay):
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured.
-
Seeding: Cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of the limonoid for a short period.
-
Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Cells are incubated for a specified time (e.g., 24 hours).
-
Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Inhibition Calculation: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without limonoid treatment.
Western Blotting for Signaling Pathway Analysis
Objective: To detect the levels of specific proteins and their phosphorylation status to elucidate the mechanism of action.
Protocol:
-
Cell Lysis: Cells treated with the limonoid are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, FOXO1).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Logical Relationship of Biological Activities
The following diagram illustrates the different primary biological activities investigated for this compound in comparison to other well-studied limonoids, highlighting the current state of research.
Conclusion
This compound demonstrates a clear biological activity in the suppression of adipogenesis through the Akt-FOXO1-PPARγ pathway, suggesting its potential as a therapeutic agent for metabolic disorders. However, to establish a comprehensive comparative profile, further research is required to elucidate its efficacy and mechanisms of action in the contexts of cancer and inflammation. In contrast, other natural limonoids such as Limonin, Obacunone, and Nomilin have been more extensively studied for their anticancer and anti-inflammatory properties, with a growing body of quantitative data supporting their potential in these areas. This guide serves as a summary of the current knowledge and highlights the need for further investigation into the full therapeutic potential of this compound.
References
- 1. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants [mdpi.com]
Validating Target Engagement of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides an overview and comparison of modern techniques for validating target engagement, with a focus on providing the necessary experimental details for their successful implementation.
While the specific molecular target of Kihadanin B is not definitively identified in publicly available literature, this guide will present a framework for validating target engagement that can be applied once a putative target is identified. We will explore several state-of-the-art methodologies, comparing their principles, strengths, and limitations.
Key Methodologies for Target Engagement Validation
Several robust methods are available to confirm and quantify the interaction between a small molecule and its protein target in a cellular context. These techniques primarily rely on the principle that the binding of a ligand (like this compound) alters the biophysical properties of its target protein. The most prominent of these methods include the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and various mass spectrometry-based approaches.
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in intact cells and tissues; reflects physiological conditions. | Requires a specific antibody for western blot detection; mass spectrometry-based CETSA can be complex. | Low to medium (Western blot), High (MS) |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require compound modification; applicable to cell lysates. | May not be suitable for all proteins; requires optimization of protease conditions. | Low to medium |
| Mass Spectrometry (MS)-Based Proteomics | Identifies and quantifies proteins that co-precipitate or show altered stability upon drug treatment. | High-throughput; unbiased; can identify off-targets. | Requires sophisticated instrumentation and data analysis; may identify indirect interactors. | High |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon ligand binding to an immobilized target. | Real-time kinetics; quantitative affinity data. | Requires purified protein; immobilization can affect protein conformation. | Medium to high |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to a target in solution. | Provides thermodynamic parameters; label-free. | Requires large amounts of purified protein; low throughput. | Low |
Experimental Protocols
Below are detailed protocols for two of the most widely used in-cell target engagement validation techniques.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical CETSA experiment followed by western blot analysis.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time at 37°C.
2. Thermal Challenge: a. Harvest cells by trypsinization or scraping and wash with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. A no-heat control should be included.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet). c. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
4. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Prepare samples for SDS-PAGE by adding loading buffer and boiling. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the putative target of this compound. e. Incubate with a secondary antibody and visualize the protein bands using a suitable detection method. f. Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment.
1. Cell Lysis and Lysate Preparation: a. Harvest cells and lyse them in a suitable lysis buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors. b. Centrifuge the lysate to remove cell debris and collect the supernatant. c. Determine the protein concentration of the lysate.
2. Compound Incubation: a. Aliquot the cell lysate into separate tubes. b. Add varying concentrations of this compound or a vehicle control to the lysates. c. Incubate at room temperature for 1 hour to allow for binding.
3. Protease Digestion: a. Add a protease (e.g., pronase or thermolysin) to each lysate at an optimized concentration. b. Incubate at room temperature for a specific time (e.g., 10-30 minutes) to allow for digestion. c. Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.
4. Gel Electrophoresis and Staining: a. Separate the digested proteins on an SDS-PAGE gel. b. Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain). c. Analyze the gel for protein bands that are protected from digestion in the this compound-treated samples compared to the control.
5. Protein Identification (Optional): a. Excise the protected protein bands from the gel. b. Identify the proteins using mass spectrometry.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the underlying biological context, we provide the following diagrams generated using the DOT language.
Once a specific signaling pathway for this compound is elucidated, a similar DOT script can be used to visualize the interactions. For example, if this compound were found to inhibit a hypothetical kinase "KIN-X" in a "Pathway-Y":
Conclusion
Validating the target engagement of a bioactive compound like this compound is a multi-faceted process that requires careful selection of appropriate methodologies. While the definitive molecular target of this compound remains to be identified, the techniques and protocols outlined in this guide provide a comprehensive toolkit for researchers to rigorously assess target engagement once a candidate target is proposed. The choice of method will depend on factors such as the availability of specific reagents, the required throughput, and the specific questions being addressed in the drug discovery program. Combining orthogonal methods is highly recommended to build a strong body of evidence for on-target activity.
Navigating the Uncharted Territory of Kihadanin B: A Call for Structure-Activity Relationship Studies
Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies, including comparative experimental data on the synthesis and biological evaluation of Kihadanin B analogs, remain elusive. The scientific community has yet to publish in-depth research that systematically explores how modifications to the this compound chemical structure impact its biological activity, particularly its cytotoxic effects.
This absence of publicly available data prevents the construction of a detailed comparison guide as initially intended. Such a guide would typically rely on quantitative data from cytotoxicity assays (e.g., IC50 values) for a series of synthesized analogs, alongside detailed experimental protocols. The creation of visualizations to illustrate experimental workflows and signaling pathways is also contingent on the availability of this foundational research.
The current body of scientific literature does not provide the necessary building blocks to:
-
Compile comparative data tables: Without studies that synthesize and test a variety of this compound analogs, it is impossible to create tables summarizing their relative potencies and other biological activities.
-
Detail specific experimental protocols: While general methodologies for cytotoxicity assays are well-established, the specific cell lines, compound concentrations, and incubation times used for this compound analogs are not documented.
-
Generate meaningful visualizations: The logical relationships in a synthetic pathway or the steps in a biological assay for this compound analogs cannot be diagrammed without published research outlining these processes.
Therefore, this document serves not as a comparison guide, but as a summary of the current knowledge gap and a call to the research community to undertake the necessary studies to elucidate the structure-activity relationships of this compound analogs. Such research would be invaluable for understanding its mechanism of action and for the potential development of novel therapeutic agents.
The Path Forward: A Proposed Research Workflow
To address this knowledge gap, a systematic investigation into the SAR of this compound analogs is required. A typical workflow for such a study is outlined below. This proposed workflow can serve as a roadmap for future research in this area.
Caption: Proposed workflow for systematic SAR studies of this compound analogs.
General Experimental Protocols
While specific protocols for this compound analogs are not available, the following are detailed methodologies for key experiments that would be central to their evaluation.
General Procedure for In Vitro Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with the same concentration of the solvent.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
The research community is encouraged to pursue studies on this compound and its analogs to unlock their full therapeutic potential. The publication of such research will be critical for advancing our understanding of this natural product and for the development of new and effective anticancer agents.
Cross-Validation of a Novel Compound's Anti-Cancer Efficacy: A Methodological Guide
A Comparative Framework for Researchers, Scientists, and Drug Development Professionals
The discovery of novel anti-cancer compounds necessitates rigorous validation of their therapeutic potential across diverse cancer cell types. This guide provides a comprehensive framework for the cross-validation of a compound's effects, using the hypothetical agent "Kihadanin B" as an illustrative example. The methodologies and data presentation formats outlined herein are based on established practices in pre-clinical cancer research and are intended to serve as a robust template for your own investigations.
Comparative Efficacy of "this compound" Across Various Cancer Cell Lines
To objectively assess the anti-proliferative effects of a novel compound, it is crucial to determine its half-maximal inhibitory concentration (IC50) in a panel of well-characterized cancer cell lines. This allows for a direct comparison of sensitivity and helps to identify potential cancer types that may be more susceptible to the compound's action. The following table provides a template for summarizing such data.
Table 1: Comparative Anti-Proliferative Activity of "this compound"
| Cell Line | Cancer Type | "this compound" IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Incubation Time (hrs) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | 48 |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | 48 |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] | 48 |
| HCT116 | Colon Carcinoma | [Insert Data] | [Insert Data] | 48 |
| PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] | 48 |
| Panc-1 | Pancreatic Carcinoma | [Insert Data] | [Insert Data] | 48 |
| HELA | Cervical Adenocarcinoma | [Insert Data] | [Insert Data] | 48 |
| SK-OV-3 | Ovarian Adenocarcinoma | [Insert Data] | [Insert Data] | 48 |
Note: This table is a template. The IC50 values for "this compound" would be determined experimentally. Doxorubicin is a commonly used chemotherapeutic agent and serves as a positive control.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. The following sections outline the standard methodologies for key experiments cited in the evaluation of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of "this compound" or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cells with "this compound" at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of "this compound" on signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Methodologies and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological processes. The following diagrams, generated using the DOT language, illustrate a typical cross-validation workflow and a key signaling pathway often implicated in cancer.
Caption: Experimental workflow for cross-validating "this compound" effects.
In Vivo Validation of Anti-Adipogenic Compounds: A Comparative Guide
A Note on Kihadanin B: As of the latest literature review, comprehensive in vivo studies validating the anti-adipogenic effects of this compound have not been published. This guide will, therefore, provide a comparative framework using a well-documented anti-adipogenic compound, Tschimganidine , to illustrate the experimental data and validation workflow that would be necessary to evaluate the in vivo efficacy of a novel compound like this compound. This guide serves as a template for researchers and drug development professionals on how to structure and present such a comparative analysis.
Data Presentation: Comparative Efficacy of Anti-Adipogenic Compounds
The following table summarizes the in vivo anti-adipogenic effects of Tschimganidine. A similar data structure is recommended for the evaluation of this compound upon the availability of experimental results.
| Parameter | Tschimganidine | This compound |
| Animal Model | High-Fat Diet (HFD)-induced obese mice | Data Not Available |
| Dosage | Information on specific dosage not available in the provided abstract.[1][2] | Data Not Available |
| Treatment Duration | 12 weeks[1][2] | Data Not Available |
| Body Weight Change | Significantly reduced body weight gain compared to HFD control.[1][2] | Data Not Available |
| Adipose Tissue Mass | Drastically reduced the weight and size of gonadal white adipose tissue (WAT).[1] | Data Not Available |
| Adipocyte Size | Reduced adipocyte hypertrophy. | Data Not Available |
| Serum Lipid Profile | Reduced hepatic triglyceride and free fatty acid levels.[1] | Data Not Available |
| Blood Glucose Levels | Significantly lowered blood glucose levels.[1] | Data Not Available |
| Mechanism of Action | Increased phosphorylation of AMP-activated protein kinase (AMPK).[1][2] | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments in the in vivo assessment of anti-adipogenic compounds.
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice, 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.
-
Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week before the experiment.
-
Induction of Obesity: Obesity is induced by feeding the mice a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 8-12 weeks. A control group is fed a normal chow diet (NFD).[1][2] Body weight and food intake are monitored weekly.
Compound Administration
-
Route of Administration: The test compound (e.g., this compound or Tschimganidine) is typically administered via oral gavage or intraperitoneal injection.
-
Dosage and Groups: Animals on the HFD are randomly divided into vehicle control and treatment groups. Several doses of the test compound may be evaluated. A positive control group treated with a known anti-obesity drug can also be included.
-
Treatment Duration: The treatment period usually lasts for 8-16 weeks, during which body weight and food intake continue to be monitored.
Analysis of Adipose Tissue
-
Adipose Tissue Collection: At the end of the treatment period, mice are euthanized, and various fat depots (e.g., epididymal, inguinal, and perirenal) are dissected and weighed.[3]
-
Histology: Adipose tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize adipocyte size and morphology.
-
Gene Expression Analysis: RNA is extracted from adipose tissue to quantify the expression of key adipogenic and lipogenic marker genes (e.g., PPARγ, C/EBPα, FASN, FABP4) via quantitative real-time PCR (qRT-PCR).[1][2]
Biochemical Analysis
-
Blood Collection: Blood samples are collected to measure serum levels of glucose, insulin, triglycerides, and total cholesterol.[1]
-
Glucose and Insulin Tolerance Tests: These tests are often performed to assess the impact of the compound on glucose metabolism and insulin sensitivity.
Mandatory Visualizations
Experimental Workflow for In Vivo Anti-Adipogenic Validation
Caption: A typical workflow for in vivo validation of anti-adipogenic compounds.
Adipogenesis Inhibition via the AMPK Signaling Pathway
Caption: The AMPK signaling pathway in the inhibition of adipogenesis.
References
A Head-to-Head Comparison of Kihadanin B and Limonin: A Guide for Researchers
In the landscape of natural product research, limonoids, a class of highly oxygenated triterpenoids found predominantly in citrus fruits, have garnered significant attention for their diverse biological activities. Among these, limonin has been extensively studied, revealing a broad spectrum of pharmacological effects. Kihadanin B, another citrus limonoid, remains comparatively less explored. This guide provides a head-to-head comparison of this compound and limonin, summarizing the current state of knowledge to aid researchers, scientists, and drug development professionals in their investigations.
Biochemical Properties at a Glance
Both this compound and limonin belong to the limonoid family and are isolated from plants of the Rutaceae and Meliaceae families. Limonin was first isolated from citrus seeds in 1841.[1] this compound has been isolated from the peels of immature Citrus unshiu. The chemical structures of both compounds are complex, characterized by a furanolactone core.
Comparative Biological Activity: A Data-Driven Overview
A significant disparity exists in the volume of research concerning the biological activities of limonin versus this compound. Limonin has been the subject of numerous studies, demonstrating a wide array of effects, including anticancer, anti-inflammatory, and antioxidant properties. In contrast, the bioactivity of this compound is not as extensively documented in publicly available research.
Table 1: Summary of Quantitative Data for Limonin's Anticancer Activity
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT116 | Colorectal Carcinoma | 58.4 ± 2.1 µmol/L | [2] |
| SW480 | Colorectal Carcinoma | 63.2 ± 1.7 µmol/L | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 24.42 µg/mL | [3][4] |
| A549 | Lung Cancer | 82.5 uM | [3] |
Note: No publicly available quantitative data on the anticancer or anti-inflammatory activity of this compound was found during the literature search for this comparison.
Mechanistic Insights: Signaling Pathways
The mechanisms through which these limonoids exert their biological effects are a key area of investigation. While the signaling pathways modulated by limonin in the context of cancer and inflammation are increasingly understood, the mechanistic details for this compound are primarily available in the context of adipogenesis.
This compound: A Role in Adipogenesis and a Predicted Target in Cancer
The primary characterized biological activity of this compound is the suppression of adipogenesis. Research has shown that this compound reduces lipid accumulation by inhibiting the Akt-FOXO1-PPARγ signaling pathway in 3T3-L1 adipocytes.[5]
A molecular docking study has also identified this compound as a potential inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[2] GSK-3β is a recognized target in several diseases, including cancer, suggesting a potential, yet unproven, anticancer mechanism for this compound.
Diagram 1: Postulated Signaling Pathway of this compound in Adipogenesis
Caption: this compound suppresses adipogenesis by inhibiting the Akt-FOXO1-PPARγ pathway.
Diagram 2: Predicted Interaction of this compound with GSK-3β
Caption: Molecular docking studies predict this compound inhibits GSK-3β.
Limonin: A Multi-Targeting Agent in Cancer and Inflammation
Limonin has been shown to exert its anticancer effects through multiple mechanisms. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.[2] Key signaling pathways modulated by limonin include:
-
STAT3 Signaling Pathway: Limonin can inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[6]
-
Wnt/β-catenin Pathway: Limonin has been found to inhibit the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[3][4]
-
NF-κB Pathway: Limonin can suppress the activation of NF-κB, a key regulator of inflammation.[3] This contributes to its anti-inflammatory effects.
Diagram 3: Overview of Limonin's Anticancer Mechanisms
Caption: Limonin targets multiple signaling pathways to exert its anticancer effects.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies commonly employed in the study of limonoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cancer cells (e.g., HCT116, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., limonin) for specific time periods (e.g., 24, 48, 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Diagram 4: Workflow of a Typical Cell Viability (MTT) Assay
Caption: The MTT assay workflow measures the cytotoxic effects of a compound.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Cells are treated with the test compound for a specified time.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion and Future Directions
The current body of research clearly indicates that limonin is a promising natural compound with well-documented anticancer and anti-inflammatory activities, supported by mechanistic studies and quantitative data. In stark contrast, this compound remains a largely enigmatic limonoid. While its role in suppressing adipogenesis is established and a potential interaction with GSK-3β has been predicted, there is a significant lack of experimental data regarding its efficacy in cancer and inflammation.
This knowledge gap presents a compelling opportunity for future research. Investigating the potential anticancer and anti-inflammatory properties of this compound, including in vitro cytotoxicity studies against a panel of cancer cell lines and in vivo animal models, is a critical next step. Elucidating the signaling pathways it may modulate in these contexts will be essential to understanding its therapeutic potential. A direct, data-driven comparison of the potency and mechanisms of action of this compound and limonin could reveal valuable structure-activity relationships within the limonoid class, ultimately guiding the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking study of GSK-3β interaction with nomilin, this compound, and related limonoids and triterpenes with a furyl-δ-lactone core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Potential of Citrus Limonoids as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hyaluronan, a Crucial Regulator of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Potential of Citrus Juices and Their Extracts: A Systematic Review of Both Preclinical and Clinical Studies [frontiersin.org]
Unraveling the Akt-FOXO1-PPARγ Pathway: A Comparative Guide to Small Molecule Modulators
A comprehensive analysis of scientific literature reveals no available data to substantiate the role of Kihadanin B in the Akt-FOXO1-PPARγ signaling pathway. The compound is described as a lipid accumulation inhibitor by a commercial vendor, but no peer-reviewed studies detailing its mechanism of action or biological effects on this specific pathway are publicly accessible. Therefore, a direct comparison of this compound with other molecules is not feasible at this time.
In lieu of data on this compound, this guide provides a comparative analysis of three well-documented natural compounds—Tanshinone IIA, Berberine, and Apigenin—known to modulate the Akt-FOXO1-PPARγ pathway. This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating therapeutic interventions targeting this critical signaling cascade.
The Akt-FOXO1-PPARγ pathway is a pivotal regulator of numerous cellular processes, including metabolism, cell growth, and apoptosis. Dysregulation of this pathway is implicated in a range of pathologies, from metabolic disorders like type 2 diabetes and hepatic steatosis to various cancers. The serine/threonine kinase Akt, a central node in this pathway, phosphorylates and thereby inhibits the Forkhead box protein O1 (FOXO1). FOXO1, a transcription factor, in turn, influences the expression and activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.
This guide will delve into the experimental evidence for the action of Tanshinone IIA, Berberine, and Apigenin on this pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Comparative Analysis of Pathway Modulation
The following tables summarize the quantitative effects of Tanshinone IIA, Berberine, and Apigenin on key components of the Akt-FOXO1-PPARγ pathway, as documented in published research.
| Compound | Target Protein | Cell Line/Model | Concentration/Dose | Observed Effect | Assay | Citation |
| Tanshinone IIA | p-Akt (Ser473) | PC12 cells | 20 µM | Attenuated IGF-1 induced phosphorylation | Western Blot | [1] |
| p-FOXO3a | PC12 cells | 20 µM | Attenuated IGF-1 induced phosphorylation | Western Blot | [1] | |
| PPARγ | N/A | N/A | Predicted target | Network Pharmacology | ||
| Berberine | p-AMPK | IWAT and BAT of HF mice | 25 mg/kg, 100 mg/kg | Increased phosphorylation in a dose-dependent manner | Western Blot | [2] |
| PPARγ | 3T3-L1 adipocytes | 5 µM | Modulated PPARγ acetylation | Western Blot | [2] | |
| PPARδ | 3T3-L1 cells | Dose-dependent | Increased mRNA and protein expression | qPCR, Western Blot | [3] | |
| Apigenin | p-Akt (Ser473) | TRAMP mice | 20 and 50 µ g/mouse/day | Reduced phosphorylation | Western Blot | [4] |
| Nuclear FOXO3a | TRAMP mice | 20 and 50 µ g/mouse/day | Increased nuclear retention | Immunohistochemistry | [4] | |
| PPARγ | Macrophages | N/A | Binds and activates | N/A | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of small molecules on the Akt-FOXO1-PPARγ pathway.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of proteins like Akt and FOXO1.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-FOXO1, anti-FOXO1).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands is performed to quantify the relative protein expression levels, often normalized to a loading control like β-actin or GAPDH.[7][8]
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This protocol is employed to investigate the binding of a transcription factor, such as FOXO1, to the promoter region of a target gene, like PPARγ.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The chromatin is incubated overnight with an antibody specific to the transcription factor of interest (e.g., anti-FOXO1) or a control IgG. Protein A/G magnetic beads are then added to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the specific promoter region of the target gene. The amount of precipitated DNA is quantified and normalized to the input DNA.[9][10][11]
Luciferase Reporter Assay for PPARγ Transcriptional Activity
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.
-
Cell Transfection: Cells (e.g., Cos-7 or HEK293) are co-transfected with a PPARγ expression plasmid, a firefly luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter, and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After transfection, the cells are treated with the test compound or a known agonist/antagonist (e.g., rosiglitazone) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: The cells are lysed using a specific lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold activation is calculated relative to a vehicle control.[12][13][14]
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Akt-FOXO1-PPARγ signaling cascade.
Caption: Workflow for Western Blot analysis.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
References
- 1. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine modulates deacetylation of PPARγ to promote adipose tissue remodeling and thermogenesis via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apigenin inhibits prostate cancer progression in TRAMP mice via targeting PI3K/Akt/FoxO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potential role for Akt/FOXO signalling in both protein loss and the impairment of muscle carbohydrate oxidation during sepsis in rodent skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using ChIP-Based Approaches to Characterize FOXO Recruitment to its Target Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered FoxO1 and PPARγ interaction in age-related ER stress-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase Reporter Assays [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
A Researcher's Guide to Assessing PPARγ Ligand Specificity
In the realm of drug discovery and molecular pharmacology, the precise interaction between a ligand and its target receptor is of paramount importance. This is particularly true for nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose metabolism, lipid storage, and inflammation. The therapeutic efficacy of PPARγ-targeting drugs is intrinsically linked to their specificity. This guide provides a comparative framework for assessing the specificity of potential PPARγ ligands, using established compounds as benchmarks. We will delve into the experimental methodologies, present comparative data, and visualize the underlying molecular pathways and experimental workflows.
Understanding PPARγ and the Importance of Ligand Specificity
PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[1] The discovery of synthetic ligands, such as the thiazolidinediones (TZDs), revolutionized the treatment of type 2 diabetes by enhancing insulin sensitivity.[1]
However, the therapeutic potential of PPARγ activation is tempered by the risk of off-target effects and adverse reactions, which are often linked to a compound's specificity. A highly specific ligand will preferentially bind to and activate PPARγ over other related receptors, such as PPARα and PPARδ, or other unrelated molecular targets. The concept of Selective PPARγ Modulators (SPPARγMs) has emerged from the desire to develop compounds that elicit beneficial therapeutic effects while minimizing adverse outcomes.[1] These modulators may bind to PPARγ in a unique manner, leading to differential cofactor recruitment and a distinct gene expression profile compared to full agonists.[1]
Comparative Analysis of PPARγ Ligands
To illustrate the concept of specificity, we will compare a selection of well-characterized PPARγ modulators with varying activity profiles.
-
Rosiglitazone: A high-affinity, selective full agonist of PPARγ.[2][3]
-
Pioglitazone: Another selective PPARγ agonist used in the treatment of diabetes.[2][3]
-
GW9662: A selective antagonist for PPARγ.[2]
-
T0070907: A potent and selective PPARγ inhibitor.[2]
-
Lanifibranor: A pan-PPAR agonist, active on all three PPAR subtypes (α, δ, and γ).[2]
-
Saroglitazar: A dual agonist for PPARα and PPARγ.[2]
The following table summarizes the quantitative data for these compounds, providing a snapshot of their binding affinities and functional activities.
| Compound | Type | Target(s) | IC50 (nM) | EC50 (nM) | Selectivity Profile |
| Rosiglitazone | Full Agonist | PPARγ | 42[2][3] | - | High selectivity for PPARγ |
| Pioglitazone | Agonist | PPARγ | - | 930 (human), 990 (mouse)[3] | Selective for PPARγ; weak activator of PPARα, no activation of PPARδ[2][3] |
| GW9662 | Antagonist | PPARγ | 3.3[2] | - | >10-600 fold selectivity for PPARγ over PPARα and PPARδ[2] |
| T0070907 | Inhibitor | PPARγ | 1[2] | - | >800 fold selectivity for PPARγ over PPARα and PPARδ[2] |
| Lanifibranor | Pan-Agonist | PPARα, δ, γ | - | 1537 (hPPARα), 866 (hPPARδ), 206 (hPPARγ)[2] | Activates all three PPAR subtypes |
| Saroglitazar | Dual Agonist | PPARα, γ | - | 0.00065 (hPPARα), 3 (hPPARγ) | Potent agonist for both PPARα and PPARγ |
*IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. *EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response.
Experimental Protocols for Assessing Specificity
The determination of a compound's specificity for PPARγ relies on a combination of in vitro binding and cell-based functional assays.
1. Competitive Binding Assays
These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the PPARγ Ligand Binding Domain (LBD).
-
Protocol Outline:
-
The PPARγ LBD is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Rosiglitazone) or a fluorescent probe.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the LBD.
-
After reaching equilibrium, the bound and free labeled ligand are separated. For radioligand assays, this can be achieved through filtration or scintillation proximity assay (SPA). For fluorescent assays, the change in fluorescence polarization or intensity is measured.
-
The amount of labeled ligand bound to the LBD is quantified at each concentration of the test compound.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value is determined from the resulting sigmoidal curve.
-
2. Gene-Reporter Transactivation Assays
These cell-based assays measure the ability of a compound to activate the transcriptional activity of PPARγ.
-
Protocol Outline:
-
Host cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids:
-
An expression vector containing the full-length PPARγ or a chimera of the PPARγ LBD fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple copies of a PPRE or a GAL4 upstream activation sequence (UAS).
-
-
The transfected cells are then treated with varying concentrations of the test compound.
-
Following an incubation period, the cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.
-
The fold activation of the reporter gene is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 value can be determined.
-
To assess specificity, parallel assays can be run using cells expressing PPARα or PPARδ.
-
Visualizing Molecular Pathways and Experimental Workflows
PPARγ Signaling Pathway
The following diagram illustrates the mechanism of PPARγ activation. In the absence of a ligand, the PPARγ-RXR heterodimer is bound to a PPRE along with co-repressor proteins, repressing gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activator proteins, which then initiates the transcription of target genes.
Caption: The PPARγ signaling pathway, illustrating ligand-dependent activation of gene transcription.
Workflow for a Competitive Binding Assay
This diagram outlines the key steps in a competitive binding assay to determine the IC50 of a test compound for PPARγ.
Caption: A simplified workflow for a competitive binding assay to assess ligand affinity for PPARγ.
References
Safety Operating Guide
Proper Disposal of Kihadanin B: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Kihadanin B in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to manage its disposal as hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. The following personal protective equipment (PPE) should be worn at all times:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[1]. In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek immediate medical attention. For spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and collect it for disposal as hazardous waste. Decontaminate the spill area with alcohol[1].
This compound Waste Disposal Parameters
Due to the lack of specific quantitative data for the disposal of this compound, the following table summarizes the key qualitative parameters and recommended procedures.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste, Acutely Toxic to Aquatic Life | To ensure proper handling and to prevent environmental harm[1]. |
| Allowed Disposal Route | Approved Hazardous Waste Disposal Facility | To comply with regulations and ensure safe destruction of the compound[1]. |
| Prohibited Disposal Routes | Drain Disposal, General Trash | To prevent contamination of waterways and soil due to its high aquatic toxicity[1]. |
| Container Type | Clearly labeled, sealed, and non-reactive container | To prevent leaks, spills, and accidental exposure. |
| Chemical Inactivation | No established protocol. Avoid mixing with strong acids, alkalis, or oxidizing/reducing agents[1]. | To prevent uncontrolled reactions. The primary disposal method is incineration. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure lid.
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Harmful to Aquatic Life").
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and sources of ignition.
Step 4: Arrange for Disposal
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste manifest and transport. The recommended final disposal method for cytotoxic and highly toxic organic compounds is high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
